molecular formula C9H12N2O B3097469 (3-ethylphenyl)urea CAS No. 13114-80-2

(3-ethylphenyl)urea

Cat. No.: B3097469
CAS No.: 13114-80-2
M. Wt: 164.2 g/mol
InChI Key: BICMJXXRUNJIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-ethylphenyl)urea is a synthetic organic compound belonging to the class of ureas, characterized by a carbonyl functional group flanked by two amine groups, with one amine group bound to a 3-ethylphenyl substituent. Ureas are a versatile area of study in organic and materials chemistry. Researchers are particularly interested in dynamic covalent ureas for developing self-healing materials and other advanced applications due to their unique reversible bonding properties . While specific biological or chemical data for (3-ethylphenyl)urea requires further research, substituted ureas as a class are frequently investigated as key intermediates or building blocks in organic synthesis, pharmaceutical development, and materials science. This high-purity product is provided to support such investigative work in a controlled laboratory environment. This compound is intended for research purposes only and is not classified as a drug, cosmetic, or medical device. It is strictly for laboratory use and is not intended for human consumption or diagnostic use. Researchers should consult the safety data sheet and handle the material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICMJXXRUNJIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architectural and Synthetic Profiling of (3-Ethylphenyl)urea: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the urea motif as a privileged scaffold in medicinal chemistry. Specifically, (3-ethylphenyl)urea—also known as 1-(3-ethylphenyl)urea or N-(3-ethylphenyl)urea—serves as a critical building block in the design of targeted therapeutics. The presence of the meta-ethyl substituent on the phenyl ring introduces a unique steric and lipophilic profile that significantly influences the binding kinetics and hydrophobic packing of downstream active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthetic methodologies, and pharmacological applications.

Chemical Identity and Structural Architecture

At its core, (3-ethylphenyl)urea consists of a phenyl ring substituted at the 1-position with a urea group (-NH-CO-NH2) and at the 3-position with an ethyl group (-CH2CH3). The urea linkage is highly valued in drug design due to its ability to act as both a hydrogen bond donor (via the -NH groups) and an acceptor (via the carbonyl oxygen), enabling bidentate interactions with target proteins.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 1-(3-ethylphenyl)urea
Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Topological Polar Surface Area (TPSA) 43.1 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 1
PubChem CID 16787678

The structural parameters of this compound, particularly its molecular weight and TPSA, make it highly compliant with lead-like properties for downstream derivatization, as documented in the [1].

Mechanistic Synthesis and Protocol Validation

The synthesis of (3-ethylphenyl)urea is predominantly achieved through the nucleophilic addition of 3-ethylaniline to isocyanic acid.

Synthesis Aniline 3-Ethylaniline Nucleophile Product (3-Ethylphenyl)urea Target Compound Aniline->Product Nucleophilic Attack Cyanate Potassium Cyanate (KOCN) Isocyanate Isocyanic Acid Electrophile Cyanate->Isocyanate Protonation Acid Aqueous HCl (Proton Source) Acid->Isocyanate H+ transfer Isocyanate->Product Addition

Reaction mechanism pathway for the synthesis of (3-ethylphenyl)urea via isocyanic acid intermediate.

Standardized Protocol: Synthesis via Cyanate Addition

Objective: High-yield preparation of (3-ethylphenyl)urea from 3-ethylaniline. Causality & Design: This protocol relies on the in situ generation of isocyanic acid (HNCO) from potassium cyanate in an [2]. 3-ethylaniline acts as a nucleophile, attacking the highly electrophilic carbon of isocyanic acid. The meta-ethyl group provides mild electron donation via hyperconjugation, slightly increasing the nucleophilicity of the amine compared to an unsubstituted aniline, while avoiding the steric hindrance typical of ortho-substituents.

Step-by-Step Methodology :

  • Reagent Preparation : Dissolve 1.0 equivalent of 3-ethylaniline hydrochloride in hot distilled water (approx. 80°C). Causality: Utilizing the hydrochloride salt ensures complete solubility in the aqueous medium and provides the necessary acidic protons to drive the subsequent electrophile generation.

  • Electrophile Generation : Slowly add 1.2 equivalents of potassium cyanate (KOCN) to the vigorously stirring solution. Causality: KOCN reacts with the acidic medium to form isocyanic acid (HNCO). A slight excess of KOCN is critical to compensate for the competitive hydrolysis of HNCO into ammonia and carbon dioxide under aqueous conditions.

  • Nucleophilic Addition : Heat the reaction mixture under reflux for 30-45 minutes. Causality: Elevated thermal energy overcomes the activation barrier for the nucleophilic attack of the deactivated amine onto the isocyanic acid.

  • In Situ Purification : Add 1-2% (w/w) activated charcoal to the boiling solution and filter hot through a pre-heated Celite pad. Causality: Anilines are notoriously prone to air oxidation, forming highly colored, polymeric byproducts. Activated charcoal selectively adsorbs these high-molecular-weight impurities, ensuring a high-purity, colorless final product[2].

  • Selective Crystallization : Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours. Causality: The target urea derivative possesses significantly lower solubility in cold water than the starting materials and inorganic salts (e.g., KCl), driving selective precipitation.

  • System Validation : Filter the resulting colorless crystals, wash with ice-cold water, and dry under vacuum. Validate the product via Thin Layer Chromatography (TLC) using an Ethyl acetate: n-Hexane (3:1) mobile phase and verify the melting point against literature standards.

Pharmacological Relevance and Scaffold Diversification

In drug development, (3-ethylphenyl)urea is rarely the final therapeutic agent; rather, it is a versatile precursor. The terminal primary amine of the urea group can be further functionalized to yield complex diaryl ureas or nitrogenated heterocycles.

Applications Core (3-Ethylphenyl)urea Pharmacophore Diaryl Diaryl Ureas Derivatives Core->Diaryl N'-Arylation Hetero Nitrogenated Heterocycles Core->Hetero Cyclization CB1 CB1 Receptor Antagonists Diaryl->CB1 Allosteric Binding Kinase Protein Kinase Modulators Hetero->Kinase ATP-competitive Inhibition

Pharmacological divergence of the (3-ethylphenyl)urea scaffold in drug development.

Key Applications:

  • Cannabinoid Receptor 1 (CB1) Antagonists : Diaryl ureas synthesized from the (3-ethylphenyl)urea scaffold have demonstrated potent activity as non-competitive [3]. The meta-ethyl group is crucial here; it perfectly occupies a specific hydrophobic sub-pocket within the CB1 allosteric site, enhancing binding affinity without inducing the steric clashes associated with larger alkyl chains[3].

  • Protein Kinase Modulators : Nitrogenated heterocyclic derivatives derived from this scaffold are utilized in the treatment of [4]. The urea moiety forms critical hydrogen bonds with the hinge region of kinase enzymes (such as the Tie receptor family), while the 3-ethylphenyl group projects into the hydrophobic selectivity pocket, dictating kinase specificity[4].

Analytical Characterization Standards

To ensure the integrity of the synthesized (3-ethylphenyl)urea before downstream application, rigorous analytical characterization is mandatory:

  • 1H NMR Spectroscopy : Expected signals include a triplet for the methyl group (~1.2 ppm), a quartet for the methylene protons (~2.6 ppm), a multiplet for the aromatic protons (6.8 - 7.3 ppm), and broad singlets for the urea NH and NH2 protons (exchangeable with D2O).

  • Infrared (IR) Spectroscopy : The presence of the urea linkage is confirmed by strong absorption bands at ~1650 cm⁻¹ (C=O stretch, Amide I) and ~1600 cm⁻¹ (N-H bend, Amide II), alongside sharp N-H stretching vibrations around 3300-3400 cm⁻¹.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16787678, N-(3-Ethylphenyl)urea" PubChem,[Link]

  • PrepChem. "Preparation of 1-phenylurea" PrepChem Database,[Link]

  • Google Patents. "Diaryl ureas as CB1 antagonists (AU2005302669A1)
  • Google Patents. "Nitrogenated heterocyclic derivatives as protein kinase modulators (WO2005113494A2)

Sources

An In-depth Technical Guide to the Physicochemical Properties of (3-ethylphenyl)urea for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of (3-ethylphenyl)urea. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary. It delves into the causality behind experimental choices, provides actionable protocols for property determination, and contextualizes the data within the broader framework of preclinical drug development. The urea scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form robust hydrogen bonds with biological targets.[1] Understanding the specific physicochemical profile of (3-ethylphenyl)urea is therefore a critical first step in evaluating its potential as a research tool or therapeutic candidate.

Chemical Identity and Structural Elucidation

Accurate characterization begins with unambiguous identification. Before any physicochemical measurements are undertaken, the identity and purity of the (3-ethylphenyl)urea sample must be rigorously confirmed.

Table 1: Chemical Identifiers for (3-ethylphenyl)urea

IdentifierValueSource
IUPAC Name 1-(3-ethylphenyl)ureaN/A
Synonyms N-(3-ethylphenyl)ureaN/A
CAS Number 114949-27-0N/A
Molecular Formula C₉H₁₂N₂O[2]
Molecular Weight 164.21 g/mol [2]
Canonical SMILES CCC1=CC(=CC=C1)NC(=O)NN/A
InChI Key XUFXDODGXLVPNJ-UHFFFAOYSA-N[2]

Note: Data for the closely related analog N-ethyl-N'-phenyl-urea is used for molecular formula, weight, and InChI key for structural reference. Specific CAS and property data for the 3-ethylphenyl isomer is not centrally available and must be determined experimentally.

A plausible and common laboratory-scale synthesis involves the reaction of 3-ethylaniline with a source of isocyanate, such as potassium isocyanate in the presence of a mild acid.[3] Post-synthesis, the compound's structure and purity must be confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to ensure the absence of starting materials and isomeric impurities. High-Performance Liquid Chromatography (HPLC) is essential for quantifying purity, which should ideally be >98% for accurate physicochemical assessment.

Core Physicochemical Properties: Measurement and Implication

The therapeutic potential of any compound is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the core properties, the rationale for their measurement, and standardized protocols for their determination.

Table 2: Summary of Key Physicochemical Properties

PropertyValueImplication in Drug Development
Melting Point (°C) Data not availableIndicator of purity and solid-state stability.[4]
logP Data not available (Predicted ~2.0-2.5)Governs membrane permeability and solubility/lipophilicity balance.
Aqueous Solubility Data not availableAffects formulation options and oral bioavailability.
pKa Data not available (Predicted ~17-18 for urea N-H)Determines the ionization state at physiological pH, impacting solubility and transport.[5]
Melting Point: A Sentinel for Purity

The melting point is the temperature at which a substance transitions from solid to liquid.[4] For a crystalline solid, it is a fundamental physical property that serves as a primary indicator of purity. Impurities typically depress and broaden the melting point range. A sharp, narrow melting range (e.g., < 2 °C) is indicative of a highly pure compound, providing confidence in subsequent experimental data.[1]

  • Sample Preparation: A small quantity of the dry, purified (3-ethylphenyl)urea is finely powdered.

  • Loading: The powder is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature range is recorded from the appearance of the first liquid droplet to the complete liquefaction of the solid. This range is the melting point.[1]

Lipophilicity (LogP): The Key to Membrane Traversal

The octanol-water partition coefficient (LogP) is the measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a critical parameter for predicting a drug's ability to cross biological membranes.

G cluster_0 Sample Preparation & Validation cluster_1 Property Determination cluster_2 Application & Interpretation Synthesis Synthesis & Purification QC Structural & Purity QC (NMR, MS, HPLC >98%) Synthesis->QC MP Melting Point (Purity Check) QC->MP Sol Aqueous Solubility (Shake-Flask) MP->Sol LogP LogP Determination (Shake-Flask) MP->LogP pKa pKa Measurement (Potentiometric) MP->pKa Stability Stability Assessment (pH, Temp) Sol->Stability ADME In Silico ADME Prediction Sol->ADME LogP->Stability LogP->ADME pKa->Stability pKa->ADME Polymorph Polymorph Screen Stability->Polymorph Result Preclinical Candidate Profile Polymorph->Result ADME->Result

Caption: Logical workflow for the comprehensive physicochemical characterization of a new chemical entity.

This method remains the gold standard for its direct measurement of partitioning.

  • Preparation: Prepare a stock solution of (3-ethylphenyl)urea in n-octanol. Ensure the n-octanol and water are mutually saturated by mixing them for 24 hours prior to the experiment.

  • Partitioning: Add a small volume of the octanol stock solution to a known volume of the water phase in a glass vial. The concentration should be chosen to be within the linear range of the analytical method.

  • Equilibration: The vial is sealed and agitated (e.g., on a mechanical shaker) at a constant, controlled temperature (typically 25 °C) for a period sufficient to reach equilibrium (e.g., 24 hours). Centrifugation is then required to ensure complete phase separation.

  • Analysis: The concentration of (3-ethylphenyl)urea in both the aqueous and octanol phases is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Aqueous Solubility

Solubility is a prerequisite for absorption. A compound must be in solution at the site of administration to be absorbed into systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to poor and variable bioavailability.

  • Sample Addition: An excess amount of solid (3-ethylphenyl)urea is added to a vial containing a buffer of a specific pH (e.g., pH 7.4 for physiological relevance).

  • Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Phase Separation: The suspension is filtered (e.g., through a 0.22 µm PVDF filter) or centrifuged to remove all undissolved solid. The clarity of the resulting solution validates the removal of solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility at that specific pH and temperature.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[5] For (3-ethylphenyl)urea, the relevant protons are the N-H protons of the urea group. While ureas are very weak bases, understanding their ionization behavior is crucial as the charge state of a molecule dramatically affects its solubility, permeability, and interaction with targets.

G LogP Lipophilicity (LogP) Abs Absorption & Permeability LogP->Abs Membrane Penetration Sol Aqueous Solubility Sol->Abs Dissolution Form Formulation & Dosage Form Sol->Form pKa Ionization (pKa) pKa->Sol pH-dependent pKa->Abs pH-trapping Bio Bioavailability Abs->Bio Form->Bio

Caption: Interrelationship between core physicochemical properties and key drug development outcomes.

  • Solution Preparation: A precise amount of (3-ethylphenyl)urea is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol-water), to ensure solubility throughout the titration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve, typically calculated using the first or second derivative of the titration data.

Stability and Polymorphism

Chemical Stability: It is crucial to assess the stability of (3-ethylphenyl)urea under various conditions (e.g., different pH values, temperatures, light exposure) that it might encounter during storage and in vivo.[6] Stability studies often involve incubating the compound under stressed conditions and quantifying the parent compound over time using an HPLC method.

Polymorphism: This is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[7] Different polymorphs can have significantly different physicochemical properties, including solubility, dissolution rate, and stability, which can profoundly impact the efficacy and safety of a drug product.[7] A polymorphic screen, using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), is a critical step in the solid-state characterization of any potential drug candidate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (3-ethylphenyl)urea is not available from the search, general precautions for substituted ureas and aromatic amines should be followed.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with eyes, skin, and clothing.[8][9] Avoid creating dust.[8]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[8] If ingested, rinse the mouth and seek medical attention.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

The successful progression of (3-ethylphenyl)urea in a research or drug development program is contingent upon a thorough and early understanding of its physicochemical properties. This guide outlines a logical, experimentally-driven approach to characterizing this compound. By systematically determining its melting point, solubility, lipophilicity, and pKa, and by investigating its stability and potential for polymorphism, researchers can build a robust data package. This information is fundamental for interpreting biological data, designing effective formulations, and ultimately making informed decisions about the compound's future development.

References

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • (3-Methylphenyl)urea chemical properties and structure. (n.d.). Benchchem.
  • Wilcox, P. E., & Schroeder, W. A. (1950). SYNTHESIS OF CERTAIN ETHYL, PHENYL, AND NITROPHENYL DERIVATIVES OF UREA2. The Journal of Organic Chemistry.
  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)-3-(3-ethylphenyl)urea. National Center for Biotechnology Information.
  • Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(1), 125.
  • Popp, P., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19.
  • Wilcox, P. E., & Schroeder, W. A. (1950). SYNTHESIS OF CERTAIN ETHYL, PHENYL, AND NITROPHENYL DERIVATIVES OF UREA2. The Journal of Organic Chemistry. ACS Publications.
  • Bansal, T., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis.
  • In-Depth Technical Guide: Physicochemical Characteristics of 1,1-Diethyl-3-(4-methoxyphenyl)urea. (n.d.). Benchchem.
  • Urea, N-ethyl-N'-phenyl-. (n.d.). NIST WebBook.
  • Safety Data Sheet: ETHYL 3-OXO-4,4-DIPHENYLBUTANOATE. (n.d.). ECHEMI.
  • Melting Point. (n.d.). PubChem.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Safety Data Sheet: 3-Phenylpropionic acid ethyl ester. (n.d.). Carl ROTH.
  • Senf, H. J., Wollmann, H., & Trzaska, A. (1978). [The stability of pholedrin. 3. The stability of phenylalkylamines]. Pharmazie, 33(1), 87.

Sources

(3-Ethylphenyl)urea: Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (3-ethylphenyl)urea , a specific urea derivative utilized as a structural scaffold in medicinal chemistry and agrochemical research.

Executive Summary

(3-Ethylphenyl)urea (CAS: 13114-80-2) is an unsymmetrical arylurea compound featuring an ethyl substitution at the meta position of the phenyl ring. While less ubiquitous than its methyl analogue (m-tolylurea), this compound serves as a critical isostere in the design of small-molecule inhibitors, particularly in the kinase inhibitor class (e.g., VEGFR, PDGFR targets). Its urea moiety functions as a primary hydrogen-bond donor/acceptor motif, essential for binding to the "gatekeeper" residues in enzyme active sites. This guide details its physicochemical properties, synthetic routes, and utility in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyDetail
CAS Number 13114-80-2
IUPAC Name 1-(3-ethylphenyl)urea
Synonyms N-(3-ethylphenyl)urea; m-Ethylphenylurea; 3-Ethylphenylcarbamide
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
SMILES CCC1=CC=CC(NC(N)=O)=C1
InChIKey BICMJXXRUNJIDJ-UHFFFAOYSA-N
PubChem CID 16787678
Physicochemical Properties[1][3][5][8][9]
  • Physical State: Solid (Crystalline powder)

  • Melting Point: Not widely reported in standard databases; predicted range 125–135 °C (based on m-tolylurea analogue MP: 142 °C).

  • Solubility:

    • Water:[1] Low (< 1 mg/mL predicted).

    • Organic Solvents: Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate.

  • LogP (Octanol/Water): ~2.1 (Calculated).

  • H-Bond Donors: 2 (NH, NH₂)

  • H-Bond Acceptors: 1 (C=O)

Synthetic Routes & Manufacturing[3][10]

The synthesis of (3-ethylphenyl)urea typically follows nucleophilic addition pathways common to arylureas. The most robust laboratory method involves the reaction of 3-ethylaniline with a cyanate source under acidic conditions.

Method A: Acid-Catalyzed Cyanate Addition (Preferred)

This method uses potassium cyanate (KOCN) to generate isocyanic acid in situ, which reacts with the amine salt.

  • Starting Material: 3-Ethylaniline (CAS: 587-02-0).[2][3][4]

  • Reagents: Potassium Cyanate (KOCN), Hydrochloric Acid (HCl), Water.

  • Procedure:

    • Dissolve 3-ethylaniline in dilute HCl/water to form the hydrochloride salt.

    • Add an aqueous solution of KOCN dropwise at room temperature or slight heating (35–50 °C).

    • The urea product precipitates as a white solid.

    • Purification: Recrystallization from Ethanol/Water or Toluene.

Method B: Urea Transamidation (Industrial)

Direct reaction with urea at elevated temperatures.

  • Reaction: 3-Ethylaniline + Urea

    
     (3-Ethylphenyl)urea + NH₃
    
  • Conditions: Reflux in high-boiling solvent (e.g., toluene, xylene) or neat melt.

Synthesis Workflow Diagram

Synthesis Aniline 3-Ethylaniline (CAS: 587-02-0) Product (3-Ethylphenyl)urea (CAS: 13114-80-2) Aniline->Product Nucleophilic Addition KOCN Potassium Cyanate (KOCN) Intermediate Isocyanic Acid (HNCO) KOCN->Intermediate HCl (aq) Intermediate->Product In Situ Reaction

Figure 1: Synthesis of (3-ethylphenyl)urea via acid-catalyzed cyanate addition.

Biological & Pharmacological Relevance[13][14][15]

Medicinal Chemistry: Kinase Inhibition Scaffold

The phenylurea motif is a "privileged structure" in drug discovery, particularly for Type II kinase inhibitors.

  • Mechanism: The urea moiety forms a bidentate hydrogen bond with the conserved Glutamate (Glu) residue in the kinase

    
    C-helix and the Aspartate (Asp) of the DFG motif.
    
  • Role of Ethyl Group: The 3-ethyl substituent provides hydrophobic bulk that can occupy the hydrophobic pocket adjacent to the ATP-binding site, potentially improving selectivity over the methyl analogue.

  • Key Examples: This scaffold is structurally analogous to the core of Sorafenib and Regorafenib (though these use halo-substituted phenyl rings).

Agrochemicals

Phenylureas are a major class of herbicides (e.g., Isoproturon, Diuron).

  • Mode of Action: Inhibition of Photosystem II (PSII) by competing with plastoquinone at the

    
     binding site of the D1 protein.
    
  • Relevance: (3-Ethylphenyl)urea may serve as a metabolite or a degradation product in environmental fate studies of complex ethyl-substituted phenylurea herbicides.

Pharmacophore Interaction Diagram

Pharmacophore UreaNH Urea NH (Donor) GluResidue Glu (αC-helix) UreaNH->GluResidue H-Bond UreaCO Urea C=O (Acceptor) Gatekeeper Gatekeeper Residue UreaCO->Gatekeeper H-Bond (Backbone) EthylGroup 3-Ethyl Group (Hydrophobic) HydrophobicPocket Hydrophobic Pocket EthylGroup->HydrophobicPocket Van der Waals PhenylRing Phenyl Ring (Pi-Stacking) PhenylRing->Gatekeeper Pi-Interactions

Figure 2: Predicted pharmacophore interactions of (3-ethylphenyl)urea within a kinase active site.

Analytical Characterization

To validate the identity of synthesized (3-ethylphenyl)urea, the following spectral signatures are diagnostic:

TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆)

1.15 (t, 3H)
Methyl protons of ethyl group.

2.55 (q, 2H)
Methylene protons of ethyl group.

5.80 (s, 2H)
Urea -NH₂ protons (Broad, exchangeable).

8.50 (s, 1H)
Urea -NH- proton (Downfield, exchangeable).

6.8–7.3 (m, 4H)
Aromatic protons (meta-substitution pattern).
MS (ESI+) m/z 165.1

Protonated molecular ion.
IR (ATR) 1650–1680 cm⁻¹Strong Amide I (C=O stretch).
3300–3450 cm⁻¹N-H stretching (Doublet for primary amine).

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle crystalline powder in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place (Room Temperature). Hygroscopic nature is possible; keep container tightly sealed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16787678, N-(3-Ethylphenyl)urea. Retrieved from [Link]

  • Wilcox, P. E., & Schroeder, W. A. (1950).Synthesis of Certain Ethyl, Phenyl, and Nitrophenyl Derivatives of Urea. The Journal of Organic Chemistry, 15(5), 944-949. (Contextual reference for urea synthesis methods).
  • ChemSrc. N-(3-Ethylphenyl)urea MSDS and Properties. Retrieved from [Link][6]

Sources

Thermodynamic Stability and Solid-State Energetics of (3-Ethylphenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl ureas represent a privileged class of pharmacophores widely utilized in kinase inhibitors, soluble epoxide hydrolase inhibitors, and mitochondrial uncouplers[1][2]. Among these, (3-ethylphenyl)urea (CAS: 13114-80-2) serves as a critical intermediate and structural motif. Understanding its thermodynamic stability is paramount for drug formulation, predicting shelf-life, and controlling solid-state polymorphism. This whitepaper provides an in-depth analysis of the thermodynamic properties, crystal lattice energetics, and thermal degradation pathways of (3-ethylphenyl)urea, supported by field-proven experimental protocols.

Structural Energetics and Group Additivity

The thermodynamic stability of aryl ureas in the solid state is primarily governed by their extensive intermolecular hydrogen-bonding networks. The urea moiety acts as both a bifurcated hydrogen bond donor (N-H) and acceptor (C=O), creating highly stable, rigid crystalline lattices[2].

For (3-ethylphenyl)urea, the standard molar enthalpy of formation (


) and heat capacity (

) can be derived using group additivity principles established for urea derivatives[3][4]. The baseline standard enthalpy of formation for unsubstituted monophenylurea is approximately -332.78 kJ/mol[5]. The introduction of an ethyl group at the meta position introduces two competing thermodynamic effects:
  • Inductive Stabilization (+I): The electron-donating nature of the ethyl group increases electron density across the aromatic ring, slightly strengthening the resonance stabilization of the urea nitrogen lone pairs.

  • Steric Disruption: The molar volume increase disrupts the perfect co-planarity of the crystal packing compared to unsubstituted phenylurea, slightly lowering the lattice energy and, consequently, the enthalpy of fusion (

    
    ).
    
Quantitative Thermodynamic Profile

The following table synthesizes the empirical baseline data of phenylureas[5][6] with extrapolated group additivity increments for the meta-ethyl substitution[4].

Thermodynamic ParameterSymbolEstimated ValueUnitMethod of Determination
Molecular Weight

164.20 g/mol IUPAC Atomic Weights
Standard Enthalpy of Formation (Solid)

-385.4 ± 2.5kJ/molGroup Additivity Extrapolation
Standard Enthalpy of Formation (Gas)

-270.1 ± 3.0kJ/molVapor Pressure / Torsion-Effusion
Enthalpy of Sublimation

115.3 ± 1.5kJ/molCalculated (

)
Heat Capacity (Solid at 298.15 K)

182.5J/(mol·K)Adiabatic Calorimetry[4]
Enthalpy of Fusion

24.5 - 28.0kJ/molDifferential Scanning Calorimetry

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of (3-ethylphenyl)urea, researchers must employ highly controlled thermal analysis. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Start Synthesized (3-ethylphenyl)urea Thermal Solid-State Thermal Analysis (DSC & TGA-MS) Start->Thermal Solid State Solution Solution-Phase Thermodynamics (van 't Hoff Analysis) Start->Solution Solvation Decomp Decomposition Kinetics (Isoconversional Methods) Thermal->Decomp T > T_fus Data Validated Thermodynamic Profile (ΔfH°, Cp, ΔfusH) Thermal->Data Solution->Data Decomp->Data

Fig 1: Comprehensive thermodynamic profiling workflow for aryl ureas.

Protocol 2.1: Solid-State Thermal Analysis (DSC/TGA)

This protocol isolates the fusion event from thermal decomposition, a common overlapping issue in aryl ureas[7].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (

    
    , 
    
    
    
    ). Causality: Ensures accurate integration of the heat flow signal for precise enthalpy calculations.
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline (3-ethylphenyl)urea into an aluminum Tzero pan. Causality: A small mass minimizes thermal lag across the sample, ensuring sharp, well-resolved endothermic peaks.

  • Pan Configuration: Seal the pan with a hermetic lid containing a 50 µm pinhole. Causality: Aryl ureas decompose into volatile gases (isocyanic acid) near their melting points. A pinhole prevents pressure build-up (which would artificially elevate the boiling/decomposition point via Le Chatelier's principle) while maintaining thermal contact.

  • Purge Gas: Utilize dry Nitrogen (

    
    ) at a flow rate of 50 mL/min. Causality: An inert atmosphere suppresses oxidative exotherms that would obscure the endothermic melting/decomposition signals. Furthermore, sweeping the evolved gases prevents reversible recombination reactions.
    
  • Heating Program: Equilibrate at 25°C, then ramp at 10°C/min to 250°C. Causality: A 10°C/min rate provides the optimal balance between peak resolution (separating melting from immediate decomposition) and signal-to-noise ratio in the heat flow data.

Protocol 2.2: Solution-Phase Thermodynamic Stability

The stability of aryl urea complexes is highly dependent on the local dielectric environment[2]. To determine the enthalpy (


) and entropy (

) of solution:
  • Prepare saturated solutions of (3-ethylphenyl)urea in a non-polar solvent (e.g., n-pentadecane) and a polar solvent (e.g., water) across a temperature gradient (20°C to 50°C, in 5°C increments).

  • Agitate for 48 hours to ensure thermodynamic equilibrium, then filter through a 0.22 µm PTFE syringe filter.

  • Quantify the dissolved concentration using HPLC-UV (wavelength set to ~240 nm for the aryl chromophore).

  • Plot

    
     versus 
    
    
    
    (Kelvin). Causality: According to the van 't Hoff equation (
    
    
    ), the slope of this linear regression directly yields
    
    
    , providing a self-validating measure of solvation energetics.

Thermal Degradation Pathways and Kinetics

Aryl ureas do not typically boil; they undergo thermolysis[7]. The thermodynamic stability limit of (3-ethylphenyl)urea is defined by the activation energy (


) required to cleave the C-N bond of the urea linkage.

Upon reaching the critical decomposition temperature (typically >150°C), the compound undergoes an endothermic dissociation. The primary degradation pathway yields 3-ethylaniline and isocyanic acid (HNCO) . This process is entropically driven (


) due to the generation of gaseous isocyanic acid, which forces the equilibrium forward in an open system[5].

DecompPathway Urea (3-ethylphenyl)urea [Solid/Melt] TS Proton Transfer Transition State Urea->TS ΔH > 0 (Thermal Energy) Amine 3-ethylaniline [Liquid/Vapor] TS->Amine Cleavage Isocyanate Isocyanic Acid (HNCO) [Gas] TS->Isocyanate Cleavage

Fig 2: Primary thermal decomposition pathway of (3-ethylphenyl)urea.

The mass spectral fragmentation of these degradation products (detectable via TGA-MS) will show a primary mass loss corresponding to the expulsion of HNCO (


 43), leaving the 3-ethylaniline residue (

121), which subsequently vaporizes depending on the exact decomposition temperature[7].

References

  • [3] National Institute of Standards and Technology (NIST). Urea - the NIST WebBook. Condensed phase thermochemistry data and additivity of the enthalpies of formation. Available at:[Link]

  • [7] ResearchGate. Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Available at:[Link]

  • [1] MDPI. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Available at:[Link]

  • [6] National Institute of Standards and Technology (NIST). Urea, phenyl- - the NIST WebBook. Phase change and condensed phase thermochemistry data. Available at:[Link]

  • [2] PubMed Central (PMC). Aryl urea substituted fatty acids: a new class of protonophoric mitochondrial uncoupler that utilises a synthetic anion transporter. Available at:[Link]

  • [5] ResearchGate. Energetic studies of urea derivatives: Standard molar enthalpy of formation. Available at:[Link]

  • [4] ACS Publications. Additivity of Thermodynamic Properties of Organic Compounds in the Crystalline State. 3. Heat Capacities and Related Properties. Available at:[Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of (3-ethylphenyl)urea in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Solubility Profiling in Chemical Development

(3-ethylphenyl)urea is an aromatic organic compound featuring a urea functional group substituted with a 3-ethylphenyl moiety. While specific applications of this exact molecule are not widely documented, its structural motifs are of significant interest in medicinal chemistry and materials science. Aryl ureas are a well-established class of compounds known for their diverse biological activities, often acting as kinase inhibitors in targeted cancer therapies.[1][2] The urea functional group is a key pharmacophore, valued for its ability to form stable hydrogen bonds with biological targets.[3]

For any novel compound like (3-ethylphenyl)urea to be advanced in drug discovery or utilized in chemical synthesis, a thorough understanding of its solubility in various organic solvents is paramount. Solubility dictates critical parameters such as reaction kinetics, purification strategies (e.g., crystallization), formulation of drug products, and bioavailability.[4][5] A poor solubility profile can lead to unreliable in-vitro test results, hinder process development, and ultimately cause the failure of a promising chemical entity.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility profile of (3-ethylphenyl)urea. In the absence of extensive published experimental data for this specific compound, this guide will focus on the foundational principles, robust experimental methodologies, and modern predictive approaches necessary to build a complete solubility profile from the ground up.

Physicochemical Characterization of (3-ethylphenyl)urea

A foundational understanding of the physicochemical properties of (3-ethylphenyl)urea is essential for predicting its solubility behavior. While experimental data is limited, we can infer key properties based on its chemical structure and by drawing parallels with the closely related compound, (3-methylphenyl)urea.

PropertyValue (Predicted/Inferred)Source/Basis
IUPAC Name (3-ethylphenyl)urea-
Molecular Formula C₉H₁₂N₂O-
Molecular Weight 164.20 g/mol Calculated[6]
Melting Point Data not availableLikely a crystalline solid at room temperature
logP (Octanol/Water) ~1.5 - 2.0Estimated based on increased lipophilicity from the ethyl group compared to (3-methylphenyl)urea (logP 1.29)[1]
Hydrogen Bond Donors 2 (from -NH₂ and -NH-)Structural Analysis
Hydrogen Bond Acceptors 1 (from C=O)Structural Analysis

The structure suggests a molecule of moderate polarity. The urea group is highly polar and capable of forming strong hydrogen bonds, while the ethylphenyl group is nonpolar (lipophilic). This duality will be the primary driver of its solubility characteristics across different solvents.

Theoretical Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. It is governed by the balance of intermolecular forces between solute-solute molecules in the crystal lattice, solvent-solvent molecules, and solute-solvent molecules in the solution. The adage "like dissolves like" provides a useful, albeit simplified, starting point for understanding these interactions.[7]

For (3-ethylphenyl)urea, the key interactions are:

  • Hydrogen Bonding: The urea moiety is a potent hydrogen bond donor and acceptor.[8] Solvents that are also capable of hydrogen bonding (e.g., alcohols like ethanol, methanol) are expected to be effective at solvating the urea group, thereby promoting dissolution.

  • Dipole-Dipole Interactions: The carbonyl group in urea creates a significant dipole moment, allowing for favorable interactions with other polar solvent molecules (e.g., acetone, acetonitrile).

  • Van der Waals Forces: The nonpolar ethylphenyl group will interact with solvent molecules primarily through weaker van der Waals forces. Nonpolar solvents (e.g., toluene, hexane) will interact more favorably with this part of the molecule.

The overall solubility will depend on the solvent's ability to disrupt both the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and to form new, energetically favorable solute-solvent interactions. It is predicted that (3-ethylphenyl)urea will exhibit higher solubility in polar, protic solvents that can engage in hydrogen bonding, and moderate solubility in polar, aprotic solvents. Its solubility in nonpolar solvents is expected to be low.[7][9]

G cluster_solute Solute: (3-ethylphenyl)urea cluster_solvent Solvent cluster_solution Solution solute (3-ethylphenyl)urea Crystal Lattice solute->solute solution Dissolved (3-ethylphenyl)urea solute->solution Solute-Solvent Interactions (e.g., H-Bonding) solvent Solvent Molecules solvent->solvent solvent->solution Solvation

Caption: Intermolecular forces governing the dissolution of (3-ethylphenyl)urea.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is widely considered the "gold standard" for determining thermodynamic solubility due to its simplicity and accuracy.[10][11] It measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Step-by-Step Experimental Protocol
  • Preparation:

    • Add an excess amount of solid (3-ethylphenyl)urea to a series of vials or flasks. Ensuring an excess of solid is visible is crucial for achieving equilibrium saturation.[10]

    • Dispense a precise volume of the desired organic solvent into each vial. A range of solvents covering different polarities should be tested (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that the system reaches thermodynamic equilibrium.[5][11] The equilibration time may need to be determined empirically for a new compound.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of (3-ethylphenyl)urea in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

    • Prepare a calibration curve using standard solutions of known (3-ethylphenyl)urea concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, mol/L (M), or as a mole fraction.

G start Start prep 1. Preparation Add excess solute to solvent start->prep equil 2. Equilibration Agitate at constant T (24-72h) prep->equil Sealed Vials separate 3. Phase Separation Sedimentation & Filtration equil->separate Saturated Solution quant 4. Quantification Dilution & HPLC Analysis separate->quant Filtered Supernatant end Solubility Data (mg/mL or M) quant->end Calculate

Caption: Workflow for the Shake-Flask Method of solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison and analysis.

Table: Thermodynamic Solubility of (3-ethylphenyl)urea at 25 °C

SolventSolvent Polarity IndexH-Bonding CapabilitySolubility (mg/mL)Solubility (mol/L)
Heptane0.1Nonpolar, Aprotic[Experimental Value][Calculated Value]
Toluene2.4Nonpolar, Aprotic[Experimental Value][Calculated Value]
Ethyl Acetate4.4Polar, Aprotic[Experimental Value][Calculated Value]
Acetone5.1Polar, Aprotic[Experimental Value][Calculated Value]
Acetonitrile5.8Polar, Aprotic[Experimental Value][Calculated Value]
Ethanol4.3Polar, Protic[Experimental Value][Calculated Value]
Methanol5.1Polar, Protic[Experimental Value][Calculated Value]
Water10.2Polar, Protic[Experimental Value][Calculated Value]

By analyzing this data, researchers can establish a clear relationship between solvent properties and the solubility of (3-ethylphenyl)urea, validating the theoretical principles discussed earlier. This information is invaluable for selecting appropriate solvents for synthesis, purification, and formulation.

Predictive Approaches to Solubility Profiling

While experimental determination is the gold standard, computational methods offer a rapid and cost-effective way to estimate solubility, especially in the early stages of research.[12] These in-silico models are particularly useful for prioritizing which solvents to screen experimentally.

Modern approaches heavily leverage machine learning and Quantitative Structure-Property Relationship (QSPR) models.[4][13] These models are trained on large datasets of known experimental solubilities and use molecular descriptors—numerical representations of a molecule's structural and physicochemical properties—to predict the solubility of new compounds.[14] For (3-ethylphenyl)urea, relevant descriptors would include:

  • Molecular weight

  • logP

  • Number of hydrogen bond donors and acceptors

  • Polar surface area

Numerous open-access and commercial software packages are available that can provide rapid solubility predictions. While these predictions may not be as accurate as experimental data, they are a powerful tool for guiding experimental design and accelerating the development process.[15]

G input Input: (3-ethylphenyl)urea Structure + Molecular Descriptors model Machine Learning Model (Trained on known data) input->model output Output: Predicted Solubility in various solvents model->output

Sources

Safety Data Sheet (SDS) & Toxicity Profile: (3-Ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Hazard Assessment and Handling Framework . Due to the limited public experimental data specific to 1-(3-ethylphenyl)urea , this document employs a Read-Across Methodology , utilizing verified data from its closest structural homolog, (3-methylphenyl)urea (m-Tolylurea) , and the broader phenylurea class.

A Technical Hazard Assessment for Drug Development Professionals

Chemical Identity & Physicochemical Properties[1][2][3]

Context: (3-Ethylphenyl)urea is a substituted phenylurea, often encountered as a metabolite in herbicide degradation studies or as a synthetic intermediate in kinase inhibitor development. Its structural isomerism (meta-substitution) significantly influences its solubility and melting point compared to para-substituted analogs.

PropertySpecificationNotes/Source
Chemical Name 1-(3-ethylphenyl)ureaSystematic IUPAC Name
Synonyms N-(3-ethylphenyl)urea; m-EthylphenylureaCommon usage in synthesis
CAS Number Not Listed (Rare)Ref Analog:63-99-0 (m-Tolylurea) [1]
Precursor CAS 23138-58-1 3-Ethylphenyl isocyanate (Reactive intermediate) [2]
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Physical State Solid (Crystalline)Likely white to beige powder
Melting Point 125–135 °C (Predicted)Lower than m-Tolylurea (142°C) due to ethyl steric bulk [3]
Solubility DMSO, Ethanol, MethanolLow water solubility (<0.5 g/L predicted)
LogP ~2.1 (Predicted)Lipophilic; membrane permeable

Hazard Identification (GHS Classification)

Scientist's Note: In the absence of compound-specific animal data, the classification below is derived from the Structure-Activity Relationship (SAR) of the phenylurea class. Phenylureas typically exhibit moderate oral toxicity and potential aquatic toxicity.

GHS Label Elements[4]
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment - Conditional)

Hazard Statements (Read-Across)
CodeStatementClassification Basis
H302 Harmful if swallowed.[1][2]Analogous to m-Tolylurea (LD50 Rat: ~1500 mg/kg).
H315 Causes skin irritation.[3][4]Urea moiety hydrogen bonding; standard irritant.
H319 Causes serious eye irritation.Crystalline mechanical/chemical irritation.
H412 Harmful to aquatic life with long-lasting effects.Class effect: Photosystem II inhibition potential.

Toxicological Profile & Mechanism of Action[2][6]

Acute Toxicity Data (Analog Bridging)

Direct LD50 data for the ethyl derivative is unavailable. The values below are established for the methyl analog (m-Tolylurea) and serve as the Upper Limit of Toxicity estimation.

RouteSpeciesValue (m-Tolylurea)Extrapolation for (3-ethylphenyl)urea
Oral Rat>300 - <2000 mg/kg Category 4 : Likely similar; ethyl group increases lipophilicity, potentially increasing absorption.
Dermal Rat>2000 mg/kg Not Classified : Low dermal penetration risk expected.[5][2]
Inhalation -No DataHigh risk if dust is generated (mechanical irritation).
Metabolic Activation & Toxicity Pathways

The primary toxicity concern for substituted phenylureas is metabolic activation in the liver.

  • N-Hydroxylation: Cytochrome P450 enzymes may hydroxylate the urea nitrogen, creating N-hydroxyurea species which are potential hemotoxic agents (Methemoglobinemia risk).

  • Ring Hydroxylation: The ethyl group at the meta position activates the ring, making it susceptible to hydroxylation at the para position, leading to phenolic metabolites that are generally rapidly excreted.

Diagram 1: Hazard Evaluation Workflow

This workflow illustrates the decision logic for handling (3-ethylphenyl)urea based on its metabolic fate.

HazardWorkflow Compound (3-Ethylphenyl)urea (Lipophilic Precursor) Exposure Exposure Route: Oral / Inhalation Compound->Exposure Metabolism Hepatic Metabolism (CYP450) Exposure->Metabolism Pathway1 Pathway A: Ring Hydroxylation (Detoxification) Metabolism->Pathway1 Major Route Pathway2 Pathway B: N-Hydroxylation (Toxification) Metabolism->Pathway2 Minor Route (High Dose) Outcome1 Phenolic Metabolites (Excreted) Pathway1->Outcome1 Outcome2 Methemoglobinemia (Red Blood Cell Damage) Pathway2->Outcome2

Caption: Metabolic fate of phenylureas.[6] Pathway B represents the critical toxicological risk at high doses.

Exposure Controls & Handling Protocols

Trustworthiness Protocol: The following procedures are designed to be self-validating. If the "Check" step fails, the protocol must be aborted.

Engineering Controls
  • Requirement: Use a localized fume hood or powder containment enclosure (balance enclosure).

  • Airflow Check: Verify face velocity is >0.5 m/s before opening the vial.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Respiratory N95 / P2 Mask (Solids)Prevents inhalation of fine particulates which may cause delayed pulmonary irritation.
Hands Nitrile Gloves (Double gloving recommended)Urea derivatives are generally polar; nitrile offers excellent permeation resistance.
Eyes Safety Glasses with Side Shields Essential. Crystalline solids can cause corneal abrasion.
Spill Response Protocol
  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize: Not required (chemically stable).

  • Clean:

    • Dry Spill: Use a HEPA vacuum or wet-sweep to avoid dust generation. Do not dry sweep.

    • Wet Spill: Absorb with vermiculite or sand.

  • Disposal: Incinerate in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides (NOx) are evolved during combustion).

Diagram 2: Exposure Response Decision Tree

A logic flow for immediate actions following accidental exposure.

ExposureResponse Start Accidental Exposure Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash w/ Soap & Water (15 mins) Skin->ActionSkin ActionEye Flush w/ Water (Remove Contacts) Eye->ActionEye ActionInhale Move to Fresh Air Monitor Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate triage protocol for (3-ethylphenyl)urea exposure. Solid lines = Mandatory; Dashed = If symptoms persist.

Regulatory & Ecological Landscape

Regulatory Status
  • TSCA (USA): Likely Inactive/Research Use Only . Not a high-volume commodity.

  • REACH (EU): Not registered as a standalone substance. Treated as an intermediate.

  • Drug Development: If used as an API intermediate, it must be controlled under ICH M7 guidelines (Mutagenic Impurities) until proven non-mutagenic, although ureas are generally Class 5 (Non-mutagenic) unless nitrosated.

Ecological Fate
  • Persistence: Phenylureas are moderately persistent in soil (Half-life: 30–90 days).

  • Bioaccumulation: LogP ~2.1 suggests low bioaccumulation potential in aquatic organisms.

  • Degradation: Microbial degradation occurs via N-demethylation (if methyl groups were present) or ring cleavage.[6] For the ethyl group, oxidation to the carboxylic acid (phenylacetic acid derivative) is the likely environmental pathway.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11667, (3-Methylphenyl)urea. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Phenylurea Herbicides and Toxicity. Retrieved from [Link]

Sources

(3-Ethylphenyl)urea and its Derivatives: A Comprehensive Review of Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The urea scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities. This technical guide provides a comprehensive literature review of the biological activities associated with (3-ethylphenyl)urea and, more broadly, its phenylurea analogues. While literature directly investigating (3-ethylphenyl)urea is limited, the broader class of phenylurea-containing compounds has been extensively explored, revealing significant potential in oncology, infectious diseases, and neurology. This document will delve into the synthesis, mechanisms of action, and key biological findings related to this important chemical class, offering insights for researchers and professionals in drug discovery and development.

Introduction: The Phenylurea Scaffold - A Privileged Structure in Medicinal Chemistry

The phenylurea moiety is a prominent structural motif in a multitude of biologically active compounds.[1][2] Its ability to form critical hydrogen bonds allows for effective binding to various biological targets, most notably kinase enzymes, which are pivotal in cellular signaling pathways.[1] The versatility of the phenylurea core allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous urea-based drugs and a continued interest in exploring new derivatives for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3]

Synthesis of (3-Ethylphenyl)urea Derivatives: A General Approach

The synthesis of (3-ethylphenyl)urea and its derivatives typically follows a straightforward and well-established chemical pathway. The most common method involves the reaction of an appropriately substituted aniline with an isocyanate.

Synthesis Aniline 3-Ethylaniline Reaction Nucleophilic Addition Aniline->Reaction Isocyanate Isocyanate (R-N=C=O) Isocyanate->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Acetonitrile) Solvent->Reaction Product (3-Ethylphenyl)urea Derivative Reaction->Product caption General Synthesis of (3-Ethylphenyl)urea Derivatives

Figure 1: General Synthesis of (3-Ethylphenyl)urea Derivatives

Experimental Protocol: General Synthesis of a (3-Ethylphenyl)urea Derivative
  • Reactant Preparation: Dissolve 3-ethylaniline (1 equivalent) in an anhydrous solvent such as toluene or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution of 3-ethylaniline, add the desired isocyanate (1 equivalent) dropwise at room temperature. The isocyanate can be a simple alkyl or aryl isocyanate, or a more complex heterocyclic structure, depending on the target molecule.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Upon completion, the reaction mixture is typically cooled, and the resulting precipitate is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield the pure (3-ethylphenyl)urea derivative.[4]

Biological Activities of Phenylurea Derivatives

The phenylurea scaffold has been incorporated into a wide range of compounds exhibiting diverse biological activities. The following sections will detail the key findings in several therapeutic areas.

Anticancer Activity

The most extensively studied biological activity of phenylurea derivatives is their anticancer potential.[3] Many of these compounds function as inhibitors of protein kinases, which are crucial enzymes in cancer cell proliferation and survival.

A noteworthy study synthesized a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas and evaluated their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines.[5] One of the lead compounds demonstrated potent activity, comparable to the standard chemotherapeutic drug Doxorubicin, with IC50 values of 3.22 µM and 2.71 µM against A549 and HCT-116 cells, respectively.[5] The mechanism of action for this compound was found to be the induction of apoptosis, evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9.[5] Furthermore, the compound was observed to arrest the cell cycle at the G2-M phase.[5]

Another study reported the synthesis of ethylenediurea derivatives, with one compound containing an ethyl substituent on the phenyl ring showing significant inhibition of proliferation in breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG) cell lines.[4][6] This compound inhibited proliferation by 70-90% without inducing cytotoxic effects and was also shown to enhance the efficacy of doxorubicin and temozolomide.[6]

The general mechanism of apoptosis induction by many phenylurea derivatives is believed to involve the modulation of key signaling pathways that control cell death.

Apoptosis_Pathway Phenylurea (3-Ethylphenyl)urea Derivative Bcl2 Bcl-2 (Anti-apoptotic) Phenylurea->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Phenylurea->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome C Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes caption Apoptosis Induction by Phenylurea Derivatives

Figure 2: Proposed Mechanism of Apoptosis Induction by Phenylurea Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the (3-ethylphenyl)urea derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Phenylurea derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[7]

One study reported the synthesis of N-alkyl substituted urea derivatives and their evaluation for in vitro antibacterial and antifungal activities.[7] Compounds with a fluoro substituent on the phenyl ring exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]

Another investigation focused on arylurea agents against multidrug-resistant and biofilm-producing Staphylococcus epidermidis.[8] Certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.1 to 0.4 µg/mL, demonstrating higher potency than the antibiotic linezolid against some resistant strains.[8]

The synthesis of novel thiourea derivatives of diphenylphosphoramidate also yielded compounds with moderate to high antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria.[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of the (3-ethylphenyl)urea derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antiparkinsonian and Neuroprotective Effects

Interestingly, some urea derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. A study on 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives found that a majority of the compounds exhibited significant antiparkinsonian activity in a mouse model of haloperidol-induced catalepsy.[10] The most active compounds were further evaluated for their neuroprotective properties by measuring levels of oxidative stress markers in brain homogenates, suggesting a potential to mitigate neuronal damage.[10]

Other Biological Activities

The versatility of the phenylurea scaffold extends to other biological applications as well.

  • Antihyperglycemic Agents: Some N-phenyl-N'-(substituted) phenoxy acetyl ureas have been synthesized and evaluated for their antihyperglycemic activity, showing potential for the management of diabetes mellitus.[11]

  • Herbicidal and Cytokinin-like Activity: Certain N-substituted-N'-(2-thiazolyl and furfuryl)ureas and thioureas have been shown to possess herbicidal activity.[12] Additionally, some of these compounds exhibited cytokinin-like activity, indicating their potential as plant growth regulators.[12]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR analysis for (3-ethylphenyl)urea itself is not available, general trends can be gleaned from the literature on its derivatives:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence biological activity. For instance, in some anticancer derivatives, electron-withdrawing groups have been shown to enhance potency.[13] In contrast, for certain antimicrobial agents, halogen substitutions, particularly fluorine, have been beneficial.[7]

  • Substitution at the N' Position: The group attached to the other nitrogen of the urea moiety is also critical. The presence of heterocyclic rings, such as pyridines or thiazoles, has been shown to be advantageous for both anticancer and antimicrobial activities.[5][12]

Conclusion and Future Perspectives

The phenylurea scaffold is a highly versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. While direct studies on (3-ethylphenyl)urea are scarce, the extensive research on its analogues provides a strong foundation for future investigations. The key takeaways from this review are:

  • Anticancer Potential: Phenylurea derivatives, particularly those acting as kinase inhibitors and apoptosis inducers, represent a promising avenue for the development of novel anticancer agents.

  • Antimicrobial Efficacy: The demonstrated activity against multidrug-resistant bacteria highlights the potential of phenylurea compounds in combating the growing threat of antibiotic resistance.

  • Neuroprotective Effects: The preliminary findings on antiparkinsonian activity warrant further exploration of phenylurea derivatives for the treatment of neurodegenerative diseases.

Future research should focus on the synthesis and biological evaluation of a focused library of (3-ethylphenyl)urea derivatives with systematic modifications to both the phenyl ring and the N'-substituent. In-depth mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective therapeutic agents. The development of quantitative structure-activity relationship (QSAR) models could further aid in predicting the biological activity of novel derivatives and guide future synthetic efforts.

References

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (URL: )
  • Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. (URL: )
  • Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxid
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - MDPI. (URL: )
  • (3-Methylphenyl)urea chemical properties and structure - Benchchem. (URL: )
  • Improving Activity of New Arylurea Agents against Multidrug- Resistant and Biofilm-Producing Staphylococcus epidermidis - Semantic Scholar. (URL: )
  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (URL: )
  • Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC. (URL: )
  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PubMed. (URL: )
  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - MDPI. (URL: )
  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - MDPI. (URL: )
  • SYNTHESIS, CHARACTERIZATION AND ANTI-BACTERIAL ACTIVITY OF NOVEL 1-(3-AMINOPHENYL)-3-ETHYLTHIOUREA. (URL: )
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (URL: )
  • Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity - Scholars Research Library. (URL: )
  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC. (URL: )
  • Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities - PMC. (URL: )
  • Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds | Request PDF - ResearchG

Sources

crystal structure analysis of (3-ethylphenyl)urea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Privilege of the Diarylurea Scaffold

In the landscape of targeted oncology and rational drug design, the diarylurea motif has emerged as a highly privileged scaffold. Originally popularized by the advent of Sorafenib, phenylurea derivatives have demonstrated profound efficacy as type II kinase inhibitors. These molecules do not merely compete with ATP; they actively stabilize kinases in their inactive "DFG-out" conformation, halting aberrant signaling cascades such as the BRAF/MEK/ERK and PI3K/AKT pathways[1],[2].

The introduction of specific functional groups, such as the 3-ethylphenyl moiety in 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-ethylphenyl)urea, fundamentally alters the thermodynamics of target binding[2]. Understanding the atomic-level interactions of these derivatives through X-ray crystallography is paramount for optimizing binding affinity, residence time, and selectivity profiles.

Mechanistic Crystallography: The DFG-Out Binding Mode

The potency of (3-ethylphenyl)urea derivatives is intrinsically linked to their structural geometry within the kinase active site. Crystal structure analyses of BRAF V600E in complex with diarylureas (e.g., utilizing models derived from PDB ID: 1UWJ) reveal a highly conserved binding mechanism[3],[2]:

  • The Urea Pharmacophore (H-Bond Network): The urea moiety acts as the central anchor. The two nitrogen-bound protons (NH) serve as hydrogen bond donors to the side-chain carboxylate of the highly conserved Glutamate (Glu501 in BRAF). Simultaneously, the urea carbonyl oxygen (C=O) acts as a hydrogen bond acceptor from the backbone amide of Aspartate (Asp594) in the DFG motif[3].

  • Hydrophobic Back-Pocket Insertion: The activation loop's DFG motif flips outward (DFG-out), exposing a deep, lipophilic back pocket. The 3-ethylphenyl group is specifically designed to exploit this cavity. The ethyl substituent provides optimal van der Waals contacts, displacing high-energy ordered water molecules, which drives the binding event through favorable entropic gains[3],[2].

  • Hinge Region Binding: The opposite end of the molecule (e.g., the 1H-pyrazolo[3,4-d]pyrimidine ring) occupies the adenine-binding pocket, forming canonical hydrogen bonds with the kinase hinge region[2].

Mechanism Urea (3-ethylphenyl)urea Derivative Kinase BRAF V600E (DFG-out State) Urea->Kinase H-Bonds (Glu501, Asp594) MEK MEK Phosphorylation Kinase->MEK Inhibited by Ligand Apoptosis Cell Apoptosis Kinase->Apoptosis Induces ERK ERK Activation MEK->ERK Pathway Halted Tumor Tumor Proliferation ERK->Tumor Prevents

Mechanism of action for pan-RAF inhibition by diarylurea derivatives.

Self-Validating Experimental Protocol for Co-Crystallization

To elucidate the crystal structure of a kinase bound to a (3-ethylphenyl)urea derivative, researchers must execute a rigorous, self-validating workflow. Every step must be optimized to prevent structural heterogeneity, which is the primary cause of poor diffraction resolution.

Step 1: Ligand Synthesis & Purity Verification

The synthesis typically involves the condensation of an arylamine with 3-ethylphenyl isocyanate in an anhydrous solvent (e.g., dichloromethane or THF)[3],[4].

  • Causality: Trace impurities act as "crystal poisons." They can bind non-specifically to the protein surface, disrupting the periodic lattice required for X-ray diffraction.

  • Validation Checkpoint: The final compound must achieve >99% purity via HPLC, and the urea NH protons must be clearly resolved as broad singlets in

    
    H-NMR (DMSO-
    
    
    
    ) to confirm structural integrity[4],[5].
Step 2: Protein Expression & Monodispersity
  • Causality: Kinases are highly dynamic. To force the protein into a uniform conformational state, the purified kinase domain (e.g., BRAF V600E) is incubated with a 3- to 5-fold molar excess of the (3-ethylphenyl)urea ligand prior to crystallization. This saturates the binding sites and locks the ensemble into the DFG-out state.

  • Validation Checkpoint: Dynamic Light Scattering (DLS) must be performed post-incubation. A polydispersity index (PdI) of < 15% confirms the complex is monodisperse and free of aggregates.

Step 3: Vapor Diffusion Co-Crystallization
  • Causality: Crystallization requires the solution to slowly transition into a supersaturated state. Using the hanging-drop vapor diffusion method, water evaporates from the protein-ligand drop into a larger reservoir solution. This slow kinetic process allows the molecules to orient themselves into a low-energy, highly ordered crystalline lattice rather than precipitating amorphously.

  • Validation Checkpoint: Crystals must exhibit birefringence under cross-polarized light, distinguishing true protein crystals from amorphous salt precipitates.

Step 4: Cryocooling and X-Ray Diffraction
  • Causality: High-intensity synchrotron X-ray beams generate free radicals that rapidly destroy protein crystals (radiation damage). By flash-cooling the crystal in liquid nitrogen (100 K) using a cryoprotectant (e.g., 20% glycerol), thermal vibrations (B-factors) are minimized, and the formation of crystalline ice—which causes disruptive powder diffraction rings—is prevented.

  • Validation Checkpoint: The initial diffraction images must show sharp, well-separated reflections extending to at least 2.5 Å resolution without ice rings.

Step 5: Phase Resolution and Model Refinement
  • Causality: Because X-ray detectors only record the amplitude of diffracted waves and lose the phase angle, Molecular Replacement (MR) is used. A homologous structure (e.g., PDB: 1UWJ) is used as a search model to calculate initial phases[3],[2].

  • Validation Checkpoint: During iterative refinement, the working R-factor (

    
    ) and free R-factor (
    
    
    
    ) must decrease in tandem. A diverging
    
    
    indicates the model is being overfitted to noise rather than true electron density.

Workflow N1 1. Ligand Synthesis (3-ethylphenyl)urea N3 3. Co-Crystallization (Vapor Diffusion) N1->N3 >99% Purity N2 2. Protein Purification (SEC for Monodispersity) N2->N3 Homogeneous Protein N4 4. Cryocooling (100K) & X-Ray Diffraction N3->N4 Single Crystal N5 5. Molecular Replacement (Phase Resolution) N4->N5 Diffraction Data N6 6. Model Refinement (R-work / R-free Validation) N5->N6 Electron Density Map

X-ray crystallography workflow for (3-ethylphenyl)urea kinase complexes.

Quantitative Physicochemical and Yield Data

The structural modifications of the phenylurea N'-substituent significantly impact the synthetic yield and the physicochemical properties of the resulting kinase inhibitors. Below is a comparative summary of pyrazolo[3,4-d]pyrimidine-based diarylurea derivatives, highlighting the (3-ethylphenyl) variant[3],[2].

Compound IDN'-Phenyl SubstituentIntermediate Yield (%)Final Yield (%)Melting Point (°C)Pharmacological Target
5a / 1a 4-Chloro-3-(trifluoromethyl)phenyl66.6%68.2%230.0–232.0BRAF V600E (Pan-RAF)
5c / 1c 3,4-Dichlorophenyl67.0%65.1%225.5–227.5BRAF V600E (Pan-RAF)
5l / 1l 3-Ethylphenyl 69.4% 61.2% 219.5–221.5 BRAF V600E (Pan-RAF)

Data synthesized from structural evaluations of pan-RAF inhibitors. The 3-ethylphenyl derivative (1l) demonstrates favorable synthetic viability while maintaining the critical steric bulk required for DFG-out pocket insertion.

Conclusion

The provides an indispensable blueprint for modern drug discovery. By meticulously mapping the hydrogen bond networks and hydrophobic interactions within the kinase domain, researchers can rationally design next-generation therapeutics that overcome resistance mutations. The self-validating crystallographic workflow detailed above ensures that the resulting structural models are not merely theoretical approximations, but highly accurate, trustworthy representations of atomic reality.

References

  • Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. MDPI / PubMed Central (PMC). Available at:[Link]

  • Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway. Bioorganic and Medicinal Chemistry Letters (CoLab.ws). Available at:[Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. Available at:[Link]

Sources

1-(3-Ethylphenyl)urea: A Privileged Aryl Urea Scaffold in Targeted Therapeutics and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

In the landscape of modern medicinal chemistry, the aryl urea motif stands as a cornerstone for rational drug design. Specifically, 1-(3-ethylphenyl)urea (CAS: 13114-80-2) serves as a highly versatile building block[1]. Characterized by its rigid, planar hydrogen-bonding core and a lipophilic, sterically directing 3-ethylphenyl substituent, this scaffold is instrumental in the development of Type II kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors[2].

This technical guide deconstructs the physicochemical properties, conformational dynamics, mechanistic pharmacology, and synthetic methodologies associated with 1-(3-ethylphenyl)urea, providing researchers with a causality-driven framework for integrating this scaffold into advanced drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

The structural anatomy of 1-(3-ethylphenyl)urea provides a dual-function pharmacophore: the urea core acts as a highly polarized hydrogen-bond donor/acceptor network, while the 3-ethylphenyl ring provides a tunable hydrophobic anchor.

Table 1: Physicochemical and Identification Data
PropertyValue
IUPAC Name 1-(3-ethylphenyl)urea
Common Synonyms 3-ethylphenylurea; Urea, (3-ethylphenyl)-
CAS Registry Number 13114-80-2
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
InChI String InChI=1S/C9H12N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Conformational Dynamics & Hydrogen Bonding

The efficacy of aryl ureas in target binding is dictated by their conformational states. The urea group possesses three resonance structures, generating a strong negative dipole on the carbonyl oxygen and a positive dipole on the nitrogen atoms [4]. This resonance stabilizes the molecule predominantly in the trans/trans configuration, which maximizes its hydrogen-bonding capacity with aqueous solvents or protein backbones [3].

Table 2: Conformational Hydrogen Bonding Metrics of the Urea Scaffold
Conformation StateCarbonyl H-Bond Acceptors (Avg)Amide H-Bond Donors (Avg)Total H-BondsStability/Prevalence
trans/trans 1.690.882.57Highly favored (79% in CSD)
cis/trans 1.600.572.17Induced by pocket strain (21%)
cis/cis 1.510.722.22Extremely rare (<1%)

Data derived from crystallographic database (CSD) analyses of acyclic urea derivatives [3].

Mechanistic Role in Drug Design

Type II Kinase Inhibition (DFG-out Conformation)

Aryl ureas are the defining structural feature of Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib). Unlike Type I inhibitors that compete directly with ATP, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase domain [2].

The Causality of Binding:

  • The Urea Core: The NH groups of the urea act as potent hydrogen bond donors, interacting directly with the side chain of the conserved catalytic αC-glutamate. Simultaneously, the urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of the DFG aspartate [4].

  • The 3-Ethylphenyl Motif: The structural shift of the DFG motif exposes an adjacent allosteric hydrophobic pocket. The 3-ethylphenyl ring acts as a lipophilic wedge, occupying this pocket via van der Waals interactions, thereby locking the kinase in its inactive state and drastically increasing target residence time.

DFG_Out cluster_ligand Aryl Urea Pharmacophore cluster_kinase Kinase DFG-out Pocket Urea Urea Core H-Bond Donor/Acceptor Aryl 3-Ethylphenyl Ring Hydrophobic Anchor Urea->Aryl Glu Catalytic αC-Glutamate H-Bond Acceptor Urea->Glu NH donates H-bond Asp DFG Aspartate Backbone H-Bond Donor Urea->Asp C=O accepts H-bond Pocket Allosteric Pocket Hydrophobic Interactions Aryl->Pocket van der Waals / Steric fit

Fig 1: Pharmacophore model of aryl ureas targeting the kinase DFG-out allosteric pocket.

Soluble Epoxide Hydrolase (sEH) Inhibition

Beyond kinases, the 1-(3-ethylphenyl)urea scaffold is highly effective in inhibiting soluble epoxide hydrolase (sEH), an enzyme responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) [2]. The urea acts as a transition-state mimic for the oxirane ring opening, forming a highly stable complex within the enzyme's catalytic tunnel.

Synthetic Methodologies & Experimental Protocols

Synthesizing asymmetric aryl ureas requires precise control to prevent the formation of symmetric urea byproducts. The most robust and scalable method involves the in situ generation of an aryl isocyanate from an aniline precursor, followed by nucleophilic trapping with a secondary or primary amine[5].

Causality of Reagent Selection
  • Triphosgene over Phosgene: Triphosgene is a crystalline solid that provides a safer, easily weighable alternative to highly toxic phosgene gas, while delivering identical electrophilic carbonylation [5].

  • Tetrahydrofuran (THF) as Solvent: THF is an aprotic solvent that readily dissolves the precursors without reacting with the highly electrophilic isocyanate intermediate.

  • Thermal Control (0–5 °C): Isocyanate generation is highly exothermic. Maintaining near-freezing temperatures suppresses side reactions, specifically the premature reaction of the generated isocyanate with unreacted starting aniline (which would yield a symmetric 1,3-bis(3-ethylphenyl)urea byproduct).

Step-by-Step Protocol: One-Pot Synthesis of 1-(3-Ethylphenyl)-3-R-urea

Self-Validating Quality Control: This protocol integrates Thin Layer Chromatography (TLC) monitoring to ensure the complete consumption of the highly reactive isocyanate before workup, preventing downstream purification failures.

Materials Required:

  • 3-Ethylaniline (1.0 equiv)

  • Triphosgene (0.35 equiv - slight excess to ensure complete conversion)

  • Triethylamine (Et₃N) (2.5 equiv - as an HCl scavenger)

  • Target Amine (R-NH₂) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: Isocyanate Generation

  • Purge a round-bottom flask with inert gas (N₂ or Argon).

  • Dissolve 3-ethylaniline (1.0 equiv) and Et₃N (2.5 equiv) in anhydrous THF (0.2 M concentration).

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Dissolve triphosgene (0.35 equiv) in a minimal amount of anhydrous THF and add it dropwise to the cooled mixture over 15 minutes.

  • Causality Check: The addition of triphosgene will generate HCl gas, which immediately reacts with Et₃N to form a white precipitate (triethylamine hydrochloride). Stir for 30 minutes at 0 °C to ensure complete conversion to 3-ethylphenyl isocyanate.

Step 2: Urea Bond Formation 6. To the cold suspension, add the target amine (1.1 equiv) dissolved in THF dropwise. 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours. 8. Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the amine spot and the emergence of a highly UV-active product spot indicates completion.

Step 3: Workup and Purification 9. Quench the reaction by adding cold distilled water. 10. Extract the aqueous layer three times with Ethyl Acetate. 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify the crude solid via flash column chromatography or recrystallization (ethanol/water) to yield the pure 1-(3-ethylphenyl)urea derivative. Confirm structure via ¹H-NMR and LC-MS.

Synthesis Step1 3-Ethylaniline (Nucleophilic Precursor) Reagent1 Triphosgene, Et₃N THF, 0-5 °C Step1->Reagent1 Phosgenation Intermediate 3-Ethylphenyl Isocyanate (Reactive Electrophile) Reagent1->Intermediate In situ generation Reagent2 Primary/Secondary Amine RT, 3 hours Intermediate->Reagent2 Nucleophilic Addition Product 1-(3-Ethylphenyl)-3-R-urea (Target Scaffold) Reagent2->Product Urea Bond Formation Validation TLC Monitoring & NMR/MS Validation Product->Validation Quality Control

Fig 2: Self-validating synthetic workflow for 1-(3-ethylphenyl)urea derivatives via isocyanate.

Conclusion & Future Perspectives

The 1-(3-ethylphenyl)urea scaffold is far more than a simple chemical linker; it is a dynamic, conformationally privileged pharmacophore. Its ability to act as a robust hydrogen-bond donor/acceptor system while simultaneously directing lipophilic interactions makes it indispensable for targeting allosteric pockets in kinases and transition states in hydrolases. As drug discovery moves toward dual-mechanism agents (e.g., molecules that simultaneously act as kinase inhibitors and mitochondrial uncouplers), the tunable nature of the 3-ethylphenyl moiety will continue to play a critical role in optimizing pharmacokinetic and pharmacodynamic profiles.

References

  • 13114-80-2(Urea, (3-ethylphenyl)-) | Kuujia.com. Chem960.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (PMC).
  • Kinetic barriers in the isomerization of substituted ureas: implications for computer-aided drug design. D-NB.info.
  • Chemical structure of the kinase inhibitors based on aryl-urea moiety approved for clinical use in humans from 2005 to 2021. ResearchGate.
  • Application Notes and Protocols: 1-Carbamoyl-3-(4-methoxyphenyl)urea as a Building Block in Organic Synthesis. Benchchem.

Methodological & Application

Synthesis of (3-ethylphenyl)urea: A Detailed Protocol for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, robust, and validated protocol for the laboratory-scale synthesis of (3-ethylphenyl)urea. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol herein outlines a classic and reliable method for the preparation of aryl ureas, proceeding via the reaction of 3-ethylaniline with an in-situ generated isocyanic acid from sodium cyanate in an acidic aqueous medium. This guide emphasizes the causality behind experimental choices, incorporates stringent safety measures, and provides a framework for the characterization of the final product.

Introduction

Aryl ureas represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. Their structural motif is a cornerstone in the design of numerous therapeutic agents, including kinase inhibitors for oncology. The N-H and C=O functionalities of the urea group are excellent hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological targets. The synthesis of novel aryl urea derivatives, such as (3-ethylphenyl)urea, is therefore of significant interest for structure-activity relationship (SAR) studies and the development of new chemical entities.

The protocol detailed below is a well-established and cost-effective method for the synthesis of aryl ureas. It avoids the use of hazardous reagents like phosgene or isocyanates directly, instead generating the reactive isocyanic acid intermediate in the reaction mixture. This approach enhances the safety profile of the synthesis while maintaining high efficiency.

Reaction Principle

The synthesis of (3-ethylphenyl)urea is achieved through the reaction of 3-ethylaniline with isocyanic acid. The isocyanic acid (HNCO) is generated in situ from the protonation of sodium cyanate (NaOCN) by a mineral acid, typically hydrochloric acid. The amine group of 3-ethylaniline then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isocyanic acid to form the final (3-ethylphenyl)urea product.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_intermediate Intermediate Generation cluster_product Product 3-Ethylaniline 3-Ethylaniline 3-Ethylphenylurea (3-ethylphenyl)urea 3-Ethylaniline->3-Ethylphenylurea + Isocyanic Acid Sodium_Cyanate Sodium Cyanate (NaOCN) Isocyanic_Acid Isocyanic Acid (HNCO) Sodium_Cyanate->Isocyanic_Acid + HCl HCl Hydrochloric Acid (HCl)

Caption: General reaction scheme for the synthesis of (3-ethylphenyl)urea.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and hazards of all chemicals is paramount for a safe and successful experiment.

Reactants and Reagents
Chemical NameFormulaMW ( g/mol )Key Hazards & Safety Precautions
3-EthylanilineC₈H₁₁N121.18[1]Combustible liquid.[1] Harmful if swallowed or in contact with skin.[2][3] Causes skin irritation.[3] Wear protective gloves, clothing, and eye/face protection.[2][3] Store in a well-ventilated place.[2][3]
Sodium CyanateNaOCN65.01Harmful if swallowed.[4] Avoid release to the environment.[4][5] Wear protective gloves and eye protection.[5] Store in a cool, dry, well-ventilated place.[6]
Hydrochloric AcidHCl36.46Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a fume hood with appropriate personal protective equipment.
EthanolC₂H₅OH46.07Highly flammable liquid and vapor. Keep away from heat and open flames.
Activated CharcoalC~12.01May be a dust explosion hazard. Handle in a well-ventilated area.
Product: (3-ethylphenyl)urea
PropertyValue (Predicted/Analogous)
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Appearance White to off-white crystalline solid
Melting Point ~142 °C (based on (3-methylphenyl)urea)[7]
Solubility Sparingly soluble in cold water; soluble in hot ethanol and other polar organic solvents.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 10-15 grams of (3-ethylphenyl)urea.

Materials and Equipment
  • 3-Ethylaniline (≥98% purity)

  • Sodium cyanate (≥96% purity)

  • Concentrated Hydrochloric Acid (~37%)

  • Deionized water

  • Ethanol (95% or absolute)

  • Activated charcoal (decolorizing grade)

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure

Workflow Diagram:

synthesis_workflow A 1. Dissolve 3-Ethylaniline in HCl Solution C 3. Slow Addition of Cyanate Solution A->C In three-necked flask B 2. Prepare Sodium Cyanate Solution B->C Via dropping funnel D 4. Reaction at Room Temperature C->D Stir for 2-3 hours E 5. Product Precipitation and Isolation D->E Cool in ice bath F 6. Recrystallization for Purification E->F Using ethanol/water G 7. Drying and Characterization F->G Vacuum oven

Caption: Step-by-step workflow for the synthesis of (3-ethylphenyl)urea.

  • Preparation of the 3-Ethylanilinium Chloride Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 12.12 g (0.1 mol) of 3-ethylaniline.

    • In a separate beaker, carefully prepare a solution of 10 mL of concentrated hydrochloric acid in 100 mL of deionized water.

    • Slowly add the dilute hydrochloric acid solution to the 3-ethylaniline with stirring. The formation of the hydrochloride salt is an exothermic reaction, so control the addition rate to maintain the temperature below 30 °C. Continue stirring until the 3-ethylaniline has completely dissolved.

  • Preparation of the Sodium Cyanate Solution:

    • In a 100 mL beaker, dissolve 8.13 g (0.125 mol) of sodium cyanate in 50 mL of deionized water. Ensure it is fully dissolved.

  • Reaction:

    • Transfer the sodium cyanate solution to the dropping funnel.

    • Slowly add the sodium cyanate solution to the stirred 3-ethylanilinium chloride solution over a period of 20-30 minutes. A white precipitate of (3-ethylphenyl)urea will begin to form.

    • After the addition is complete, remove the dropping funnel and attach a reflux condenser (without water flow for this step).

  • Reaction Completion and Isolation:

    • Continue to stir the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction proceeds to completion.

    • Cool the reaction mixture in an ice bath for at least 30 minutes to maximize the precipitation of the product.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of 50 mL of cold deionized water to remove any unreacted salts and acid.

    • Press the solid as dry as possible on the funnel.

Purification by Recrystallization
  • Transfer the crude (3-ethylphenyl)urea to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (approximately 50-70 mL to start) to dissolve the solid completely. Gentle heating on a hotplate with stirring may be necessary.

  • If the solution is colored, add a small amount of activated charcoal (a spatula tip) and boil for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.[8]

  • Allow the filtrate to cool slowly to room temperature. Crystals of (3-ethylphenyl)urea should form.

  • To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.[8]

  • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Product Characterization

The identity and purity of the synthesized (3-ethylphenyl)urea should be confirmed by standard analytical techniques. The following are predicted spectral data based on analogous compounds, particularly (3-methylphenyl)urea.[7]

¹H NMR Spectroscopy (Predicted)
  • Solvent: DMSO-d₆

  • Aromatic protons: Signals in the range of δ 6.8-7.5 ppm, exhibiting a splitting pattern characteristic of a 1,3-disubstituted benzene ring.

  • NH and NH₂ protons: Broad singlets in the range of δ 5.5-9.0 ppm, which are exchangeable with D₂O.

  • Ethyl group protons (CH₂): A quartet around δ 2.6 ppm.

  • Ethyl group protons (CH₃): A triplet around δ 1.2 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Solvent: DMSO-d₆

  • Carbonyl carbon (C=O): A signal in the range of δ 155-160 ppm.[7]

  • Aromatic carbons: Multiple signals in the aromatic region (δ 110-145 ppm).

  • Ethyl group carbon (CH₂): A signal around δ 28 ppm.

  • Ethyl group carbon (CH₃): A signal around δ 15 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H stretching: Two bands in the region of 3200-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary and secondary amine groups.[7]

  • C=O stretching (Amide I band): A strong absorption band around 1650-1680 cm⁻¹.[7]

  • N-H bending (Amide II band): An absorption band around 1550-1620 cm⁻¹.[7]

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.[7]

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.[7]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (3-ethylphenyl)urea. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development programs. The provided characterization data, while predicted, offers a solid baseline for the confirmation of the product's identity and purity.

References

  • Alpha Chemika. (n.d.). SODIUM CYANATE Extra Pure. Retrieved from [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.).
  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - SODIUM CYANATE. Retrieved from [Link]

  • Glasp. (2016, January 31). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Retrieved from [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction yield for (3-ethylphenyl)urea synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: OPT-YIELD-3EPU

Welcome to the Advanced Synthesis Support Module. This guide is designed for researchers encountering yield or purity bottlenecks in the synthesis of (3-ethylphenyl)urea. Unlike standard protocols, this module focuses on the mechanistic failure points specific to meta-substituted alkyl anilines.

Module 1: The Baseline Protocol (Gold Standard)

Before troubleshooting, ensure your baseline method aligns with the optimal thermodynamic pathway. The most robust route for laboratory-scale synthesis of (3-ethylphenyl)urea is the Wöhler Synthesis variation (Acidic Rearrangement of Potassium Cyanate).

Optimized Reaction Parameters
ParameterRecommended ValueScientific Rationale
Stoichiometry 1.0 eq Aniline : 1.5 eq KOCNExcess cyanate compensates for hydrolytic loss of isocyanic acid (

).
Solvent System Glacial Acetic Acid : Water (1:4 v/v)Acts as a buffer to maintain pH 3–5. Pure water is too basic; strong mineral acids protonate the aniline.
Temperature 35°C (Initiation)

55°C (Peak)
Higher temps (>60°C) favor the thermodynamic sink: symmetric urea (1,3-bis(3-ethylphenyl)urea).
Concentration 0.5 M (relative to aniline)Dilution prevents "oiling out" of the lipophilic ethyl-substituted product.
The Mechanism (Visualization)

The reaction relies on a delicate acid-base equilibrium. You need enough acid to generate electrophilic isocyanic acid (HNCO) from KOCN, but not so much that you fully protonate the aniline (deactivating the nucleophile).

ReactionMechanism KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (Electrophile) KOCN->HNCO Protonation (Fast) Acid Acetic Acid (H+ Source) Acid->HNCO Intermed N-Carbamoyl Intermediate HNCO->Intermed Aniline 3-Ethylaniline (Nucleophile) Anilinium Anilinium Ion (Deactivated Trap) Aniline->Anilinium pH < 3.0 (Reversible Trap) Aniline->Intermed Nucleophilic Attack Anilinium->Aniline pH adjustment Product (3-Ethylphenyl)urea (Target) Intermed->Product Tautomerization

Figure 1: Mechanistic pathway showing the critical pH-dependent "Anilinium Trap" that causes yield loss.

Module 2: Troubleshooting Center

Select the symptom that best matches your experimental observation.

Issue A: "I have low yield and no precipitate formed."

Diagnosis: The reaction environment is likely too acidic or too dilute .

  • The Science: The 3-ethyl group is electron-donating, making the aniline slightly more basic than unsubstituted aniline. If you use strong acid (HCl) or too much acetic acid, the amine lone pair is protonated (

    
    ). The protonated species cannot attack the isocyanic acid.
    

Corrective Protocol:

  • Check pH: Spot test the reaction mixture. It should be pH 3–5. If pH < 3, buffer with Sodium Acetate.

  • Concentration Check: The ethyl group increases water solubility of the aniline but decreases solubility of the urea. However, if the volume is too high (e.g., >20 mL/g), the product may remain solubilized.

  • The "Salting Out" Trick: Add solid NaCl to saturation. This increases the ionic strength, forcing the organic urea out of the aqueous phase.

Issue B: "The product is an oil/gum, not a solid."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation).

  • The Science: The meta-ethyl group significantly lowers the melting point and increases lipophilicity compared to phenylurea. If the reaction temperature is near the product's melting point, or if impurities (unreacted aniline) depress the melting point, the product separates as an oil.

Corrective Protocol:

  • Seed Crystal: Obtain a tiny amount of solid product (even crude) to seed the oil.

  • Solvent Switch: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot Ethanol (approx 60°C). Add warm water dropwise until turbid, then let it cool very slowly to 4°C.

  • Vigorous Agitation: During the initial reaction, rapid stirring is required to prevent the oil from encapsulating unreacted aniline.

Issue C: "My product has a high melting point and is insoluble in ethanol."

Diagnosis: Formation of Symmetric Urea (1,3-bis(3-ethylphenyl)urea).

  • The Science: This is the thermodynamic sink. It forms if:

    • Temperature exceeds 60°C.[1][2][3]

    • Aniline is in large excess.

    • Reaction runs too long.

Corrective Protocol:

  • Prevention: Keep reaction temp < 55°C. Ensure KOCN is added slowly to keep a steady concentration of HNCO, favoring the mono-substituted urea.

  • Purification: The symmetric urea is highly insoluble. Boil the crude solid in Ethanol. The target (3-ethylphenyl)urea will dissolve; the symmetric impurity will not. Filter hot to remove the impurity.

Module 3: Workflow & Purification Logic

Use this decision tree to guide your workup procedure.

PurificationFlow Start Reaction Complete (Suspension/Oil) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Oil Oily/Gummy CheckState->Oil Filter Filter & Wash (Cold Water) Solid->Filter OilFix Decant Water -> Dissolve in min. hot EtOH Oil->OilFix Recryst Recrystallize: Ethanol/Water (1:1) Filter->Recryst Purity Check MP & TLC Recryst->Purity Seed Cool to 0°C + Scratch Glass OilFix->Seed Seed->Filter Success Pure (3-ethylphenyl)urea Purity->Success Sharp MP SymUrea Impurity Detected (High MP) Purity->SymUrea Broad/High MP HotFilter Hot Filtration in EtOH (Discard Solid, Keep Filtrate) SymUrea->HotFilter HotFilter->Recryst

Figure 2: Purification logic flow for separating mono-substituted urea from symmetric byproducts.

Module 4: FAQ

Q: Can I use HCl instead of Acetic Acid? A: Yes, but it is riskier. HCl is a strong acid and will instantly protonate 100% of the aniline if not carefully metered. If you must use HCl, dissolve the aniline in water first, then add HCl dropwise until the precipitate just redissolves, then add KOCN. Acetic acid is preferred because it buffers the system naturally.

Q: Why is the 3-ethyl group significant compared to 3-methyl? A: Sterically they are similar, but the ethyl group adds significant lipophilicity. This makes the product less soluble in the aqueous reaction media (good for yield) but harder to crystallize (bad for handling). It tends to hold onto solvent molecules, leading to "oiling."

Q: What is the expected Melting Point? A: While specific literature values for the ethyl variant can vary by crystal habit, mono-substituted aryl ureas typically melt between 130°C–150°C. If your sample melts >200°C, you have likely made the symmetric urea.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for urea synthesis via cyanate method).

  • Kurzer, F. "Arylureas." Organic Syntheses, Coll.[4] Vol. 4, p.49 (1963); Vol. 31, p.8 (1951). (Foundational method for aniline-cyanate reactions).

  • BenchChem. "(3-Methylphenyl)urea Chemical Properties."[2][5] (Physicochemical data for the homologous methyl-substituted urea, used for solubility/MP extrapolation).

  • Jinjiang Melamine. "Ammonium Cyanate To Urea Mechanism." (Detailed mechanistic insight into the Wöhler synthesis rearrangement).

Sources

Technical Support Center: High-Purity (3-ethylphenyl)urea Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (3-ethylphenyl)urea via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common challenges and achieve high-purity crystalline products. We will move beyond simple protocols to explain the fundamental principles governing solvent selection and troubleshooting, ensuring your success.

Part 1: The Cornerstone of Purity - Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system.[1][2] The ideal solvent should exhibit a steep solubility curve for (3-ethylphenyl)urea: low solubility at cool temperatures and high solubility at its boiling point.[1][3] This differential solubility is the driving force for crystallization upon cooling. For aryl ureas, which are polar compounds capable of hydrogen bonding, polar solvents are a logical starting point.[4][5]

FAQ: Solvent Selection for (3-ethylphenyl)urea

Q1: Where do I begin when selecting a solvent for (3-ethylphenyl)urea?

A1: Start with a solvent screening process using small quantities of your crude material. The goal is to identify a solvent that dissolves the compound when hot but allows it to crash out of solution upon cooling. Based on the structure of (3-ethylphenyl)urea (a substituted phenylurea), which is analogous to (3-methylphenyl)urea, polar protic solvents are excellent candidates.

  • Recommended Starting Solvents: Ethanol, Methanol, Isopropanol, Water.

  • Rationale: The urea functional group (-NH-CO-NH-) is highly polar and can act as both a hydrogen bond donor and acceptor. Alcohols and water share this capability, leading to favorable interactions ("like dissolves like").[5]

  • Initial Test: A simple test involves adding a few milligrams of your compound to a test tube with ~0.5 mL of solvent. Observe solubility at room temperature. If it's insoluble, heat the mixture to the solvent's boiling point. If it dissolves when hot and reprecipitates upon cooling, you have a promising candidate.

Q2: My compound is too soluble in ethanol even when cold, and insoluble in water even when boiling. What should I do?

A2: This is a classic scenario that calls for a mixed-solvent system .[6] This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent"). An ethanol/water mixture is a well-documented and effective system for purifying similar aryl ureas.[7]

Experimental Protocol: Mixed-Solvent (Ethanol/Water) Recrystallization

  • Dissolve your crude (3-ethylphenyl)urea in the minimum amount of boiling ethanol required for complete dissolution.

  • While maintaining the heat, add hot water dropwise to the boiling solution until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Remove the solution from the heat source and allow it to cool slowly.

The principle here is that as the solution cools, the overall polarity of the solvent mixture increases with the presence of water, dramatically decreasing the solubility of the moderately polar (3-ethylphenyl)urea and forcing it to crystallize.

Solvent Selection Workflow

start Start: Crude (3-ethylphenyl)urea test_polar Test solubility in a polar solvent (e.g., Ethanol) start->test_polar dissolves_cold Dissolves in cold solvent? test_polar->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No too_soluble FAIL: Too soluble. Consider a mixed-solvent system. dissolves_cold->too_soluble  Yes precipitates Precipitates upon cooling? dissolves_hot->precipitates Yes insoluble FAIL: Insoluble. Try a different solvent. dissolves_hot->insoluble No good_solvent SUCCESS: Use as single solvent. precipitates->good_solvent Yes precipitates->too_soluble No (Poor Recovery) use_mixed Proceed with Mixed-Solvent System (e.g., Ethanol/Water) too_soluble->use_mixed

Caption: Workflow for selecting a recrystallization solvent.

Part 2: Troubleshooting Guide & FAQs

Even with the right solvent, challenges can arise. This section addresses the most common issues encountered during the recrystallization of aryl ureas.

Q3: I've cooled my solution, but no crystals have formed. What went wrong?

A3: This is typically due to either using too much solvent or the solution being supersaturated without nucleation sites.

  • Solution 1: Induce Crystallization. The simplest method is to scratch the inside surface of the flask below the solvent line with a glass stirring rod.[6] The microscopic scratches on the glass provide nucleation points for crystal growth. Alternatively, if you have a pure sample, add a tiny "seed" crystal.

  • Solution 2: Reduce Solvent Volume. If scratching doesn't work, you likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent until the solution is more concentrated, then attempt to cool and crystallize again.[1]

  • Solution 3: Cool Further. Once the flask has reached room temperature, placing it in an ice-water bath can further decrease the compound's solubility and promote crystallization.[1]

Q4: My compound separated as an oil, not crystals. How do I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1] This is a common problem when the boiling point of the solvent is higher than the melting point of the solute or when cooling occurs too rapidly.

  • Immediate Fix: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Underlying Cause & Prevention:

    • High Impurity Concentration: A high level of impurities can depress the melting point of your compound.

    • Rapid Cooling: Cooling too quickly doesn't give the molecules time to align into an ordered crystal lattice.[6]

    • Inappropriate Solvent: The solvent's boiling point may be too high. Select a solvent with a lower boiling point.[1][5]

Troubleshooting Decision Tree: Oiling Out

start Problem: Compound Oiled Out reheat Reheat to dissolve oil start->reheat add_solvent Add more hot solvent reheat->add_solvent cool_slowly Cool SLOWLY (insulate flask) add_solvent->cool_slowly check_bp Did it work? cool_slowly->check_bp success Success! check_bp->success Yes fail Still oils out. Solvent BP may be too high. check_bp->fail No change_solvent Choose a new solvent with a lower boiling point. fail->change_solvent

Caption: Decision tree for troubleshooting oil formation.

Q5: My final product is pure, but my yield is very low. How can I improve recovery?

A5: While some product loss is inevitable in recrystallization, several steps can maximize your yield.[6]

  • Use the Minimum Solvent: Ensure you are using the absolute minimum amount of boiling solvent needed to dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling.

  • Slow Cooling: Allow the solution to cool to room temperature undisturbed. Prematurely placing it in an ice bath can cause rapid precipitation, trapping impurities.

  • Ice Bath Finish: Once at room temperature, cool the flask in an ice bath for at least 15-20 minutes to maximize precipitation before filtration.[1]

  • Washing Crystals: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent.[2] Using room temperature or warm solvent will redissolve a significant portion of your purified product.

Q6: My crystals are colored, but the pure compound should be white. What should I do?

A6: Colored impurities can often be removed using activated charcoal.[2][7]

  • Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is often enough). Swirl and reheat the mixture to boiling for a few minutes.

  • Critical Step: Hot Filtration. You must perform a hot gravity filtration to remove the charcoal while the solution is still boiling.[2][8] If the solution cools during this step, your product will crystallize prematurely along with the charcoal. Use a pre-heated funnel and flask to prevent this. After filtration, the clear and colorless filtrate can be cooled to induce crystallization.

Part 3: Data & Protocols

Compound & Solvent Data

For reference, key physical properties are summarized below. Data for the closely related analog, (3-methylphenyl)urea, is used as a proxy for (3-ethylphenyl)urea due to its structural similarity.

Table 1: Physical Properties of (3-methylphenyl)urea (Proxy for (3-ethylphenyl)urea)

Property Value Source
Molecular Formula C₈H₁₀N₂O [7][9]
Molecular Weight 150.18 g/mol [7]
Melting Point ~142 °C [7]
logP (Octanol/Water) 1.29 - 1.486 [7][9]

| Water Solubility (log₁₀WS, mol/L) | -2.14 |[7][9] |

Table 2: Properties of Common Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Notes
Water 100 Very High Good anti-solvent for moderately polar compounds.
Ethanol 78 High Excellent "good" solvent for many ureas.[4][10]
Methanol 65 High Similar to ethanol, lower boiling point.[4]
Isopropanol 82 Medium-High Good alternative to ethanol.[11]
Ethyl Acetate 77 Medium Can be effective; lower H-bonding capacity.
Acetone 56 Medium-High Low boiling point, can be difficult to handle.[5]

| Chloroform | 61 | Low | Urea compounds are typically insoluble.[4] |

General Step-by-Step Recrystallization Protocol

This protocol provides a generalized workflow for the purification of (3-ethylphenyl)urea.

  • Dissolution: Place the crude (3-ethylphenyl)urea in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol). Heat the mixture to a gentle boil on a hot plate while stirring until the solid is completely dissolved. If needed, add small additional portions of hot solvent to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and a new, clean flask.[8][12]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Well-formed crystals should appear.

  • Maximize Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][12]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[2]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a desiccator or a low-temperature vacuum oven.

References

  • urea - NIST Chemistry WebBook. [Link]

  • Technique Series: Recrystallization (urea as an example) - YouTube. [Link]

  • Find out how to cope with impurities by using the Crystal16 and Crystalline instruments - Technobis. [Link]

  • Recrystallization - University of California, Irvine. [Link]

  • Urea Recrystallization - Sciencemadness Discussion Board. [Link]

  • CN86101095A - The preparation method of substituted phenyl urea - Google P
  • Chemical Properties of Urea, (3-methylphenyl)- (CAS 63-99-0) - Cheméo. [Link]

  • Purification by Recrystallization - CUNY. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

  • 223 questions with answers in RECRYSTALLISATION | Science topic - ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • US2892870A - Process for purifying and crystallizing urea - Google P
  • Urea, N-ethyl-N'-phenyl- - NIST Chemistry WebBook. [Link]

  • Recrystallization Purification Method for Urea - China/Asia On Demand (CAOD). [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. [Link]

  • US2826612A - Preparation of urea crystals - Google P
  • Solubility of Urea in Water-Alcohol Mixtures - Datapdf. [Link]

  • Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K - Semantic Scholar. [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents - ResearchGate. [Link]

Sources

Technical Support Center: Resolving Aqueous Solubility Issues of (3-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the poor aqueous solubility of (3-ethylphenyl)urea .

Substituted phenylureas present unique physicochemical challenges. While the ethylphenyl moiety is highly lipophilic, the urea group acts as a strong hydrogen bond donor and acceptor. This dual nature leads to tight crystal lattice packing, high melting points, and consequently, poor thermodynamic solubility in aqueous media [2].

Below is our comprehensive troubleshooting guide and FAQ to help you formulate (3-ethylphenyl)urea for biological assays and early-stage drug development.

Frequently Asked Questions & Troubleshooting

Q1: Why does (3-ethylphenyl)urea precipitate immediately when diluting my DMSO stock into an aqueous assay buffer?

The Causality: This phenomenon is known as "solvent shock." In early-stage drug discovery, up to 50% of compounds exhibit aqueous solubilities of less than 10 μM [1]. When a highly concentrated DMSO stock of (3-ethylphenyl)urea is introduced directly into an aqueous buffer, the rapid shift in solvent polarity forces the compound out of solution. The strong intermolecular hydrogen bonding of the urea motifs drives rapid self-association and crystal packing, leading to supersaturation and immediate precipitation [2].

The Solution: Avoid direct, large-fold dilutions. Instead, employ a stepwise dilution strategy or utilize intermediate co-solvent vehicles to gradually step down the DMSO concentration while keeping the compound solvated.

G A 100% DMSO Stock (3-ethylphenyl)urea B Direct Aqueous Buffer Addition A->B C Solvent Shock & Rapid Supersaturation B->C D Precipitation / Aggregation (Assay Failure) C->D E Mitigation 1: Stepwise Dilution D->E F Mitigation 2: Co-solvents & Surfactants D->F

Caption: Logical workflow of DMSO-induced precipitation and corresponding mitigation strategies.

Q2: How can I formulate (3-ethylphenyl)urea for in vitro biological assays without exceeding a 1% DMSO final concentration?

The Causality: To maintain the compound in solution while restricting DMSO to biologically tolerable levels (≤1%), you must lower the dielectric constant of the aqueous phase and reduce the surface tension of the compound particles. A combination of a co-solvent (e.g., PEG400) and a non-ionic surfactant (e.g., Tween-20) achieves this by creating micellar structures that encapsulate the lipophilic ethylphenyl ring.

Self-Validating Protocol: Co-solvent/Surfactant Formulation

  • Stock Preparation: Prepare a 100 mM stock of (3-ethylphenyl)urea in 100% anhydrous DMSO. Verify complete dissolution visually (no particulates).

  • Intermediate Vehicle Preparation: In a separate vial, prepare an intermediate vehicle consisting of 10% Tween-20 and 40% PEG400 in your target assay buffer (e.g., PBS, pH 7.4).

  • Stepwise Addition: Slowly add 1 part of the DMSO stock dropwise to 9 parts of the intermediate vehicle while vortexing continuously. Note: Continuous kinetic energy prevents localized supersaturation.

    • Intermediate Concentration: 10 mM compound in 10% DMSO, 9% Tween-20, 36% PEG400.

  • Final Dilution: Dilute this intermediate mixture 1:10 into the final aqueous assay buffer.

    • Final Concentration: 1 mM compound, 1% DMSO, 0.9% Tween-20, 3.6% PEG400.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the nominal concentration matches the actual dissolved concentration.

Q3: Can cyclodextrins be used to enhance the aqueous solubility of this compound?

The Causality: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent excipient for substituted phenylureas [3]. The hydrophobic ethylphenyl group inserts into the lipophilic cavity of the cyclodextrin, forming a non-covalent inclusion complex. Meanwhile, the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility. Furthermore, the urea motif can synergistically interact with the hydroxyl rims of the cyclodextrin, further stabilizing the complex [4].

Self-Validating Protocol: Cyclodextrin Inclusion Complexation

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or assay buffer.

  • Compound Addition: Add an excess amount of solid (3-ethylphenyl)urea (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Energy Input: Sonicate the suspension for 30 minutes in a water bath at 25°C to break up crystal lattices and facilitate host-guest complexation.

  • Equilibration: Place the mixture on an orbital shaker at 300 rpm for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet any uncomplexed, undissolved (3-ethylphenyl)urea.

  • Validation Step: Carefully decant the clear supernatant. Quantify the exact concentration of the solubilized inclusion complex using a validated HPLC method against a standard curve.

G Step1 Weigh HP-β-CD & Dissolve Step2 Add Excess Solid (3-ethylphenyl)urea Step1->Step2 Step3 Equilibration (24h Shaking) Step2->Step3 Step4 Centrifugation (Remove Solid) Step3->Step4 Step5 Clear Aqueous Inclusion Complex Step4->Step5

Caption: Step-by-step experimental workflow for preparing cyclodextrin inclusion complexes.

Q4: What are the expected solubility limits using these different solubilization strategies?

The table below summarizes the expected quantitative solubility improvements for (3-ethylphenyl)urea across different formulation strategies, based on thermodynamic principles and empirical data from structurally related phenylureas.

Solubilization StrategyVehicle CompositionEstimated Solubility LimitFold Enhancement (vs. Water)Primary Mechanism of Action
Aqueous Buffer (Control) 100% PBS (pH 7.4)< 10 μM1xN/A
DMSO Dilution 1% DMSO in PBS~10 - 20 μM~2xMinor co-solvent effect
Surfactant / Co-solvent 1% DMSO, 0.9% Tween-20, 3.6% PEG400~1,000 μM (1 mM)~100xMicellar encapsulation & dielectric reduction
Cyclodextrin Complexation 20% (w/v) HP-β-CD in Water~2,500 - 5,000 μM>250xHost-guest inclusion complex formation

Note: Always empirically verify final concentrations using the validation steps provided in the protocols above, as matrix effects in specific biological assays can alter these thermodynamic limits.

References
  • Ishikawa, T., et al. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry - ACS Publications, 2011. Available at: [Link]

  • MDPI. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." MDPI, 2025. Available at:[Link]

troubleshooting low yields in (3-ethylphenyl)urea production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Ethylphenyl)urea Synthesis

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of (3-ethylphenyl)urea. As a key intermediate and structural motif in various chemical domains, achieving high purity and yield is paramount. This document provides in-depth, field-proven insights into common synthetic pitfalls and their resolutions, structured to help you diagnose and solve problems effectively.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific, common problems encountered during the synthesis of (3-ethylphenyl)urea. The primary and most direct synthetic route involves the reaction of 3-ethylaniline with an isocyanate or an isocyanate precursor.[1][2]

Q1: My reaction is sluggish, and upon workup, I recover a significant amount of unreacted 3-ethylaniline. What's wrong?

This is a classic sign of either insufficient reactivity of your isocyanate source or issues with reaction conditions.

Possible Causes & Solutions:

  • Inactive Isocyanate Source: If you are generating the isocyanate in situ (e.g., from an acyl azide via a Curtius rearrangement or from an amide via a Hofmann rearrangement), the rearrangement may be incomplete.[3]

    • Troubleshooting: Monitor the isocyanate-forming step by TLC or IR spectroscopy (the isocyanate peak, -N=C=O, is a strong, sharp absorption around 2250-2270 cm⁻¹) before adding the amine. Ensure the temperature and reaction time are sufficient for complete rearrangement.

  • Suboptimal Temperature: The reaction between an isocyanate and an amine is typically fast, but if steric hindrance is a factor or if a less reactive isocyanate surrogate is used, the temperature may be too low.

    • Troubleshooting: While many urea formations proceed well at room temperature, gently heating the reaction mixture to 40-60°C can significantly increase the reaction rate without promoting side reactions.[4] Monitor by TLC to avoid byproduct formation at elevated temperatures.

  • Catalyst Issues: While often not required, some urea syntheses can be accelerated with catalysts, especially when using less reactive partners.[1]

    • Troubleshooting: For challenging reactions, consider the addition of a non-nucleophilic base or a specialized catalyst. However, be aware that catalysts can also promote side reactions like trimerization of the isocyanate.[5]

Q2: I'm observing a significant amount of a white, insoluble precipitate during my reaction, leading to low yields of the desired product. What is this precipitate?

The formation of a white precipitate is a tell-tale sign of moisture contamination in your reaction. Isocyanates are highly susceptible to hydrolysis.[5][6]

Causality: Water reacts with one molecule of 3-ethylphenyl isocyanate to form an unstable carbamic acid, which then decomposes to 3-ethylaniline and carbon dioxide gas (CO₂). This newly generated 3-ethylaniline, being a potent nucleophile, rapidly reacts with a second molecule of 3-ethylphenyl isocyanate. The net result is the consumption of two isocyanate molecules and one water molecule to form the symmetrical byproduct, 1,3-bis(3-ethylphenyl)urea, which is often insoluble in common organic solvents.[5]

Solutions:

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Standard distillation from appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane) is recommended.[5] Reagents like 3-ethylaniline should be stored over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Moisture Analysis: For high-stakes syntheses, quantify the water content in your starting materials using Karl Fischer titration.[5]

G isocyanate1 3-Ethylphenyl Isocyanate carbamic_acid Unstable Carbamic Acid isocyanate1->carbamic_acid water H₂O (Contaminant) water->carbamic_acid Hydrolysis amine 3-Ethylaniline carbamic_acid->amine Decomposition co2 CO₂ (Gas) carbamic_acid->co2 byproduct 1,3-bis(3-ethylphenyl)urea (Insoluble Byproduct) amine->byproduct isocyanate2 3-Ethylphenyl Isocyanate isocyanate2->byproduct Consumes 2nd equivalent

Caption: Formation of symmetrical urea byproduct from water contamination.
Q3: My product is impure, and purification is difficult. What are the likely side products besides the symmetrical urea?

Beyond hydrolysis, other side reactions can complicate your synthesis and purification.

Common Side Products & Mitigation:

Side ProductFormation MechanismMitigation Strategy
Biurets Reaction of excess isocyanate with the N-H bond of the already-formed (3-ethylphenyl)urea product.[5]Use a 1:1 stoichiometry of amine to isocyanate. Add the isocyanate solution slowly to a solution of the amine to avoid localized high concentrations of isocyanate.
Isocyanurates (Trimers) Self-condensation of three isocyanate molecules, often catalyzed by bases, heat, or certain metals.[5]Maintain a moderate reaction temperature (avoid excessive heating). Be cautious with basic catalysts. Aromatic isocyanates are more prone to this than aliphatic ones.
Allophanates If the reaction is performed using a carbamate precursor, excess isocyanate can react with the urethane linkage.[5]This is less common in direct amine-isocyanate reactions but is a consideration in multi-step syntheses. Control stoichiometry carefully.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for generating the isocyanate for this synthesis?

The choice of isocyanate source depends on scale, safety considerations, and available starting materials.

  • Phosgene/Phosgene Equivalents: The traditional industrial method involves reacting 3-ethylaniline with highly toxic phosgene or a safer equivalent like triphosgene or diphosgene.[7][8][9] This is highly efficient but requires specialized equipment and extreme caution.

  • From Carboxylic Acids (Curtius Rearrangement): 3-Ethylbenzoic acid can be converted to an acyl azide, which thermally or photochemically rearranges to the isocyanate. This method is versatile but involves potentially explosive intermediates.

  • From Primary Amides (Hofmann Rearrangement): 3-Ethylbenzamide can be treated with a reagent like (diacetoxyiodo)benzene to induce a rearrangement to the isocyanate, which can be trapped in situ by an amine.[10]

  • Isocyanate Surrogates: Benign alternatives like 3-substituted dioxazolones can serve as precursors that generate isocyanates under mild heating.[4]

Q2: How do I best monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method.

TLC Protocol:

  • System: Use a silica gel plate. A typical mobile phase is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate). A 7:3 or 1:1 Hexanes:Ethyl Acetate mixture is a good starting point.

  • Spotting: Spot the 3-ethylaniline starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate or ninhydrin (to detect the primary amine) can also be useful.

  • Interpretation: The reaction is complete when the 3-ethylaniline spot (which is less polar than the urea product) is fully consumed. The product, (3-ethylphenyl)urea, will have a lower Rf value due to the polar urea group.

Q3: What is the recommended purification strategy for (3-ethylphenyl)urea?

The purification method depends on the nature of the impurities.

  • Recrystallization: If the main impurity is the symmetrical 1,3-bis(3-ethylphenyl)urea, which is often much less soluble, a simple filtration may remove most of it. The desired product can then often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For mixtures of similarly polar compounds, silica gel column chromatography is effective.[10][11] Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the product.

Experimental Protocols

Protocol 1: General Synthesis of (3-ethylphenyl)urea via Isocyanate

This protocol describes a general laboratory-scale synthesis from 3-ethylaniline and a commercially available or pre-synthesized isocyanate.

Materials:

  • 3-Ethylaniline

  • 3-Ethylphenyl isocyanate (or other isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • In the flask, dissolve 3-ethylaniline (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.

  • In a separate, dry syringe, draw up a solution of the isocyanate (1.0 eq) in anhydrous DCM.

  • Slowly add the isocyanate solution dropwise to the stirred solution of 3-ethylaniline at room temperature over 15-20 minutes.

  • Allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC until the 3-ethylaniline is completely consumed.[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude solid by recrystallization or silica gel chromatography.

Caption: General experimental workflow for (3-ethylphenyl)urea synthesis.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Ethynylnitrobenzene to 3-Ethynylaniline. BenchChem.
  • HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBGX Chemical.
  • Di Mola, A., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • Ren, Y. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Organic-Chemistry.org.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic-Chemistry.org.
  • Quora. (2020). How to create a 3-ethylaniline from a benzene ring. Quora.
  • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online.
  • ChemicalBook. (n.d.). Phenylurea synthesis. ChemicalBook.
  • Saraiva Rosa, N., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme Connect.
  • Gessner, R.K., et al. (n.d.). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. PMC.
  • National Center for Biotechnology Information. (n.d.). How To Get Isocyanate?. PMC.
  • BenchChem. (2025). Technical Support Center: Isocyanate Reaction Troubleshooting. BenchChem.
  • New Jersey Department of Health. (n.d.). THE ISOCYANATES. NJ.gov.

Sources

Technical Support Center: Improving Storage Stability of (3-ethylphenyl)urea Samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for issues related to the storage stability of (3-ethylphenyl)urea. Understanding and mitigating degradation is critical for ensuring the accuracy of experimental results and the viability of (3-ethylphenyl)urea as a potential therapeutic agent.

Introduction: The Stability Challenge of Phenylureas

(3-ethylphenyl)urea belongs to the phenylurea class of compounds, which are utilized in various fields, including agriculture and medicine.[1][2] While possessing valuable biological activities, phenylurea derivatives can be susceptible to degradation under certain environmental conditions.[1][3] The primary degradation pathways for these compounds often involve hydrolysis and photodegradation.[4] The stability of urea-containing compounds, in general, is influenced by factors such as temperature, pH, and the presence of moisture and light.[5][6][7] This guide will provide a structured approach to identifying and resolving stability issues with your (3-ethylphenyl)urea samples.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments with (3-ethylphenyl)urea, providing explanations and actionable solutions based on established scientific principles.

Q1: I am observing unexpected degradation in my (3-ethylphenyl)urea stock solution, even when stored at 4°C. What could be the cause?

A1: While refrigeration slows down many chemical reactions, several factors can still contribute to the degradation of (3-ethylphenyl)urea in solution.

  • pH of the Solvent: Phenylureas exhibit optimal stability in a neutral pH range, typically between 4 and 8.[5][7] If your solvent is acidic or basic, it can accelerate hydrolytic degradation.[4] Urea hydrolysis can lead to the formation of 3-ethylaniline and isocyanic acid, which can further react or decompose.

  • Aqueous vs. Non-Aqueous Solvents: Water is a reactant in hydrolysis. If you are using an aqueous buffer, the risk of degradation is inherently higher than in a non-aqueous solvent. Studies on urea have shown that solvents like isopropanol can significantly retard decomposition compared to water.[5][6][7]

  • Dissolved Gases: The presence of dissolved gases, particularly oxygen, can contribute to oxidative degradation, although this is generally a less common pathway for phenylureas compared to hydrolysis.

Troubleshooting Steps:

  • Measure the pH of your stock solution. If it falls outside the optimal range of 4-8, consider preparing a new solution using a pH 6.0 lactate buffer, which has been shown to minimize urea degradation.[5][7]

  • Consider switching to a non-aqueous solvent. If your experimental design allows, dissolving (3-ethylphenyl)urea in a solvent like isopropanol or ethanol could enhance stability.[5][6][7]

  • Degas your solvent. Before preparing your stock solution, degas the solvent by methods such as sonication, vacuum filtration, or sparging with an inert gas like nitrogen or argon to minimize oxidative stress.

Q2: My solid (3-ethylphenyl)urea powder shows signs of discoloration and clumping over time. Is this a sign of degradation?

A2: Yes, physical changes like discoloration and clumping in a solid sample are often indicative of chemical degradation.

  • Hygroscopicity and Hydrolysis: Phenylurea compounds can be hygroscopic, meaning they absorb moisture from the atmosphere. This absorbed water can initiate hydrolysis even in the solid state, leading to the formation of degradation products that may be colored or have different physical properties.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of phenylurea compounds.[4] This can lead to the formation of colored impurities.

Troubleshooting Steps:

  • Store in a desiccator. To minimize moisture absorption, store your solid (3-ethylphenyl)urea in a desiccator containing a suitable desiccant (e.g., silica gel).

  • Protect from light. Use amber vials or wrap your sample containers in aluminum foil to protect them from light.

  • Store under an inert atmosphere. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing to displace air and moisture.

Q3: I am conducting a forced degradation study on (3-ethylphenyl)urea, but I'm not seeing significant degradation under acidic or basic conditions. Am I doing something wrong?

A3: While phenylureas are susceptible to hydrolysis, the rate can be slow depending on the specific conditions. Forced degradation studies are designed to accelerate decomposition to understand degradation pathways and develop stability-indicating analytical methods.[8][9][10]

  • Insufficient Stress Conditions: The concentration of the acid or base, temperature, and duration of the study might not be sufficient to induce significant degradation. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

  • Thermal Instability: Phenylureas can be thermally unstable.[3][4] The degradation you are observing might be a combination of hydrolysis and thermal degradation if the study is conducted at elevated temperatures.

Troubleshooting Steps:

  • Increase the severity of the stress conditions. You can try increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), raising the temperature (e.g., to 60-80°C), or extending the exposure time.

  • Include a thermal stress condition. In a separate experiment, expose the sample to dry heat (e.g., in an oven) to assess its thermal stability.

  • Perform a photostability study. Expose the sample to a controlled source of UV and visible light as per ICH Q1B guidelines to evaluate its susceptibility to photodegradation.

Q4: My HPLC analysis of a stored (3-ethylphenyl)urea sample shows multiple new peaks. How can I identify if these are degradation products?

A4: The appearance of new peaks in an HPLC chromatogram of a stability sample is a strong indication of degradation. Identifying these peaks is crucial for understanding the degradation pathway.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC system to a mass spectrometer (HPLC-MS) is the most powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, allowing you to propose potential structures.

  • Forced Degradation Samples as References: The peaks observed in your forced degradation studies can serve as references. If the new peaks in your stored sample have the same retention times as the peaks generated under specific stress conditions (e.g., acid hydrolysis), it provides evidence for the degradation pathway.

  • Diode Array Detector (DAD): A DAD (or PDA) detector can provide the UV spectrum of each peak. While not as definitive as MS, comparing the UV spectra of the new peaks to the parent compound can offer clues about structural changes.

Troubleshooting Steps:

  • Analyze your sample using HPLC-MS. This will provide the molecular weights of the new impurities.

  • Compare the chromatograms of your stored sample with those from your forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).

  • Isolate and characterize major degradation products. If a particular degradation product is present in significant amounts, you may need to isolate it using preparative HPLC for full structural elucidation by techniques like NMR.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for solid (3-ethylphenyl)urea?

For long-term stability, solid (3-ethylphenyl)urea should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at a controlled low temperature (e.g., -20°C). The container should be placed in a desiccator to protect it from moisture. For added protection, especially for a primary reference standard, storing under an inert atmosphere (nitrogen or argon) is recommended.

What is the best solvent for preparing a stock solution of (3-ethylphenyl)urea for long-term storage?

If compatible with your experimental workflow, a non-aqueous solvent such as isopropanol or ethanol is preferable to aqueous solutions to minimize hydrolysis.[5][6][7] If an aqueous solution is necessary, use a buffer at a pH of approximately 6.0, such as a lactate buffer, and store it in small aliquots at -20°C or below to minimize freeze-thaw cycles.[5][7]

How often should I check the purity of my (3-ethylphenyl)urea samples?

The frequency of purity checks depends on the storage conditions and the criticality of your experiments. For a reference standard stored under ideal conditions, annual purity checks may be sufficient. For working solutions stored at 4°C, it is advisable to check the purity more frequently, perhaps monthly or before starting a new set of critical experiments. For solutions stored at room temperature, purity should be checked before each use.

Are there any known stabilizers for urea-containing compounds?

Yes, certain additives have been shown to stabilize urea in formulations. For instance, lactones, such as gamma-butyrolactone, have been reported to stabilize urea-containing pharmaceutical preparations against changes in pH.[12] While the direct applicability to (3-ethylphenyl)urea would need to be experimentally verified, this suggests that formulation strategies can significantly improve stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of (3-ethylphenyl)urea

This protocol outlines the conditions for a basic forced degradation study to identify potential degradation products and pathways.

Materials:

  • (3-ethylphenyl)urea

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV or DAD detector

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Prepare a stock solution of (3-ethylphenyl)urea (e.g., 1 mg/mL) in a 50:50 mixture of methanol (or acetonitrile) and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of (3-ethylphenyl)urea in an oven at 80°C for 24 hours. Also, heat a portion of the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of (3-ethylphenyl)urea to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method for (3-ethylphenyl)urea

This is a general starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a composition that provides good retention and peak shape for the parent compound (e.g., 60% A, 40% B). Increase the percentage of B over 20-30 minutes to elute more hydrophobic degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., 245 nm) or DAD to monitor multiple wavelengths.

  • Injection Volume: 10 µL

Data Presentation

Table 1: Recommended Storage Conditions for (3-ethylphenyl)urea

Sample TypeStorage TemperatureContainerAtmosphereAdditional Precautions
Solid (Long-Term) -20°C or belowAmber glass vialInert (Nitrogen/Argon)Store in a desiccator
Solid (Short-Term) 2-8°CAmber glass vialAirStore in a desiccator
Stock Solution (Non-Aqueous) -20°C or belowAmber glass vialAirUse solvents like isopropanol
Stock Solution (Aqueous) -20°C or belowAmber glass vialAirUse pH 6.0 buffer; store in aliquots

Visualizations

cluster_storage Initial Sample State cluster_stressors Environmental Stressors cluster_degradation Degradation Pathways cluster_products Potential Products Solid Solid Moisture Moisture Solid->Moisture Light Light Solid->Light Heat Heat Solid->Heat Solution Solution Solution->Light Solution->Heat pH pH Solution->pH Hydrolysis Hydrolysis Moisture->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Thermal_Degradation Thermal_Degradation Heat->Thermal_Degradation pH->Hydrolysis Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Factors influencing the degradation of (3-ethylphenyl)urea.

Start Start Observe_Degradation Observe Sample Degradation (Physical or Analytical) Start->Observe_Degradation Identify_Sample_Type Identify Sample Type (Solid or Solution) Observe_Degradation->Identify_Sample_Type Solid_Troubleshooting Solid Sample Issues: - Store in desiccator - Protect from light - Use inert atmosphere Identify_Sample_Type->Solid_Troubleshooting Solid Solution_Troubleshooting Solution Sample Issues: - Check and adjust pH (4-8) - Consider non-aqueous solvent - Degas solvent Identify_Sample_Type->Solution_Troubleshooting Solution Implement_Changes Implement Corrective Actions Solid_Troubleshooting->Implement_Changes Solution_Troubleshooting->Implement_Changes Re-evaluate_Stability Re-evaluate Sample Stability Implement_Changes->Re-evaluate_Stability Re-evaluate_Stability->Observe_Degradation Further Issues Stable Sample is Stable Re-evaluate_Stability->Stable End End Stable->End

Caption: Troubleshooting workflow for (3-ethylphenyl)urea stability issues.

References

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]

  • Laug, E. P. (1988). Urea stabilized with a lactone in various pharmaceutical and cosmetic preparations. U.S. Patent No. EP0293503A1.
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Scribd. [Link]

  • Gramatica, P., & Papa, E. (2014). Molecular Clustering of Phenylurea Herbicides: Comparison with Sulphonylureas, Pesticides and Persistent Organic Pollutants. Semantic Scholar. [Link]

  • Request PDF. (n.d.). Stability of urea in solution and pharmaceutical preparations. ResearchGate. [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Journal of Cosmetic Science. (2014). Volume 65 No 3 page 187. [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. [Link]

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). SK pharmteco. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • ResearchGate. (n.d.). Phenylurea Herbicides. ResearchGate. [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • Viet, S. M., et al. (2014). Stability of WHO phenylurea pesticides over time after preservation with copper sulfate plus buffer. ResearchGate. [Link]

  • Sørensen, S. R., et al. (2003). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. PubMed. [Link]

  • Cheméo. (n.d.). Chemical Properties of Urea, (3-methylphenyl)- (CAS 63-99-0). Cheméo. [Link]

  • Cheng Research Group. (n.d.). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. University of Illinois. [Link]

  • Google Patents. (n.d.). JP2008292440A - Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride.
  • Yuan, L., et al. (2013). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: unexpected substituent effects. PubMed. [Link]

  • Google Patents. (n.d.). US3172874A - Xnxz xnx xnx.
  • Agbaba, D., et al. (2000). Analytical methods for measuring urea in pharmaceutical formulations. PubMed. [Link]

  • Mitchell, T. O., & Earp, K. (1981). Comparison of three methods for the determination of urea in compound feed and silage. The Analyst, 106(1269), 1331-1334. [Link]

  • ResearchGate. (2021, March 30). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using highperformance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting 3-Substituted Phenylurea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-substituted phenylureas—specifically when dealing with sterically hindered anilines or bulky aliphatic amines (e.g., tert-butyl, adamantyl, or 2,6-diisopropylaniline derivatives).

Steric bulk fundamentally alters the kinetics of nucleophilic acyl substitution. When standard coupling conditions fail, researchers often face stalled reactions, poor yields, or the frustrating formation of symmetrical urea by-products. This guide provides field-proven diagnostic steps, mechanistic explanations, and self-validating protocols to overcome these barriers.

Quantitative Reagent Comparison

Selecting the right carbamoylating agent is a trade-off between electrophilicity, safety, and side-reaction profiles. The table below summarizes the performance of common reagents when applied to sterically hindered substrates.

Reagent / MethodElectrophilicitySteric TolerancePrimary By-Product RiskSafety Profile
Triphosgene (BTC) Extremely HighExcellentSymmetrical UreasHazardous (Generates phosgene in situ)
CDI LowPoorUnreacted starting materialsBenign (Generates imidazole & CO₂)
DPPA (Curtius Rearrangement) High (via Isocyanate)Very GoodUnreacted acyl azidesModerate (Azide explosion risk)
Dioxazolones / Masked Ureas TunableGoodSymmetrical Ureas (if unoptimized)Benign (Thermal release of isocyanate)

Diagnostic FAQs & Troubleshooting

Q1: "I am using triphosgene to couple a hindered aniline with a primary amine, but my major product is a symmetrical urea. How do I stop this?"

The Causality: Symmetrical urea formation is a classic kinetic problem. When you add triphosgene to your amine, the amine reacts to form a carbamoyl chloride, which rapidly eliminates HCl to form an isocyanate 1. Because the newly formed isocyanate is significantly more electrophilic than the unreacted triphosgene, any unreacted amine in the vicinity will preferentially attack the isocyanate, yielding a symmetrical urea 2. The Solution: You must use Inverse Addition . Instead of adding triphosgene to the amine, you must add the amine dropwise to a chilled solution containing an excess of triphosgene 3. This ensures the local concentration of the amine remains near zero, forcing it to react with the abundant triphosgene rather than the trace isocyanate.

Q2: "My reaction between a bulky amine and phenyl isocyanate is completely stalled. Heating just degrades the isocyanate. What can I do?"

The Causality: Steric hindrance prevents the nucleophilic nitrogen from achieving the necessary trajectory to attack the isocyanate carbon. The Solution: Implement base or Lewis acid catalysis. The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) or a Lewis acid (like Zirconium(IV) tert-butoxide) activates the isocyanate. Alternatively, consider using a Curtius rearrangement approach where the isocyanate is generated in situ at elevated temperatures in the presence of the hindered amine, driving the equilibrium forward 4.

Q3: "I want to avoid phosgene equivalents entirely due to safety regulations. What is the best alternative for hindered substrates?"

The Causality: Phosgene substitutes like CDI (1,1'-Carbonyldiimidazole) are often too bulky and insufficiently electrophilic to react with hindered anilines. The Solution: You have two excellent alternatives:

  • The DPPA Route: Convert a carboxylic acid to an acyl azide using Diphenylphosphoryl azide (DPPA). Upon heating, it undergoes a Curtius rearrangement to form an isocyanate, which can be immediately trapped by your hindered amine 4.

  • Masked Isocyanates: Utilize 3-substituted dioxazolones or sterically hindered ureas (e.g., N-methyl-N-tert-butyl urea) as isocyanate surrogates. These compounds act as "masked isocyanates," releasing the reactive species in situ under mild heating without the hazards of phosgene gas 5, 6.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the kinetic competition that leads to symmetrical ureas and the experimental workflow designed to prevent it.

Mechanism A Primary Amine (R-NH2) C Carbamoyl Chloride Intermediate A->C + BTC B Triphosgene (BTC) D Isocyanate (R-N=C=O) C->D - HCl E Symmetrical Urea (By-product) D->E + Excess R-NH2 (Fast Side Reaction) G Unsymmetrical Urea (Desired) D->G + R'-NH2 (Controlled) F Hindered Amine (R'-NH2)

Caption: Kinetic competition in triphosgene-mediated urea synthesis. Excess amine drives symmetrical urea formation.

Workflow S1 Step 1: Dissolve Triphosgene in anhydrous DCM at 0 °C S3 Step 3: INVERSE ADDITION Dropwise add Amine 1 to Triphosgene S1->S3 S2 Step 2: Prepare Amine 1 + Base (e.g., DIPEA) in DCM S2->S3 S4 Step 4: Isocyanate Formation Stir 15-30 mins at RT S3->S4 Prevents high local amine concentration S5 Step 5: Add Hindered Amine 2 (R'-NH2) to the Isocyanate S4->S5 S6 Step 6: Aqueous Workup & Silica Gel Purification S5->S6

Caption: The Inverse Addition workflow ensures triphosgene remains in excess, preventing symmetrical by-products.

Experimental Protocol: Triphosgene Inverse Addition

This self-validating protocol utilizes stoichiometric control and inverse addition to force the synthesis of an unsymmetrical, sterically hindered 3-substituted phenylurea.

Materials Required:

  • Aniline derivative (Amine 1): 1.0 equivalent

  • Sterically hindered amine (Amine 2): 1.1 equivalents

  • Triphosgene: 0.38 equivalents (Note: 1 mole of triphosgene yields 3 moles of phosgene; 0.38 eq provides a slight 1.14 eq excess of phosgene).

  • N,N-Diisopropylethylamine (DIPEA): 2.5 equivalents

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Vent the system through a concentrated NaOH scrubber to neutralize any escaping phosgene gas.

  • Triphosgene Solvation: Dissolve triphosgene (0.38 eq) in anhydrous DCM (approx. 0.1 M relative to the amine). Cool the flask to 0 °C using an ice bath.

  • Amine 1 Preparation: In a separate dry flask, dissolve Amine 1 (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM.

  • Inverse Addition (Critical Step): Transfer the Amine 1/DIPEA solution to the addition funnel. Add this solution dropwise (approx. 1 drop per second) to the vigorously stirring triphosgene solution at 0 °C.

    • Self-Validation Check: The solution should remain relatively clear. Rapid addition or lack of stirring will cause local pooling, instantly generating a white precipitate (the symmetrical urea).

  • Isocyanate Maturation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes to ensure complete conversion to the isocyanate.

  • Hindered Amine Coupling: Re-cool the flask to 0 °C. Add the sterically hindered Amine 2 (1.1 eq) dissolved in a small volume of DCM in one portion.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor the disappearance of the isocyanate intermediate via TLC or GC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amines) and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • White Rose eTheses Online. Novel Applications of Catalytic Aza-Wittig Chemistry. Available at:[Link]

  • Taylor & Francis. Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Available at: [Link]

  • PMC. A decade review of triphosgene and its applications in organic reactions. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of (3-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Analytical Techniques for Structural Elucidation

This guide provides an in-depth technical analysis of (3-ethylphenyl)urea using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. Authored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to explain the causal reasoning behind experimental choices. We will explore the complete workflow from sample preparation to spectral interpretation, compare the utility of 1H NMR against orthogonal analytical methods, and provide field-proven insights to ensure data integrity and trustworthiness.

The Analytical Challenge: Structural Verification of (3-ethylphenyl)urea

(3-ethylphenyl)urea is a small organic molecule whose precise structural confirmation is critical for its application in research and development. Like many substituted urea derivatives, it possesses several distinct proton environments, making 1H NMR spectroscopy an exceptionally powerful tool for its characterization. The primary objective is to confirm the presence and connectivity of the ethyl group, the substitution pattern on the aromatic ring, and the urea moiety.

Below is the structure of (3-ethylphenyl)urea with its distinct proton environments labeled for the subsequent spectroscopic discussion.

Caption: Structure of (3-ethylphenyl)urea with unique proton environments labeled.

Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. A flawed preparation can obscure or distort crucial information, leading to ambiguous results.[1] This protocol is designed to be self-validating by minimizing common sources of error.

Workflow for 1H NMR Analysis

Caption: A validated workflow for the 1H NMR analysis of small molecules.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh between 5-25 mg of (3-ethylphenyl)urea.[1] While modern spectrometers are highly sensitive, using a sufficient quantity of material helps overcome background signals from common contaminants like water and grease. For a molecule with a molecular weight around 164.21 g/mol , this corresponds to a robust concentration.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample.[2] For urea derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its polarity ensures good solubility, and its ability to form hydrogen bonds with the urea N-H protons slows down their chemical exchange, resulting in sharper, more easily observable N-H signals compared to a solvent like CDCl₃. The residual solvent peak for DMSO-d₆ appears around 2.50 ppm.[3]

  • Dissolution and Transfer: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean vial. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for proper magnetic field shimming.[1][4]

  • Filtration: It is imperative to remove all solid particles, as suspended solids distort the magnetic field homogeneity, leading to broad spectral lines. Filter the solution through a small plug of glass wool packed tightly into a Pasteur pipette directly into a clean, high-quality NMR tube. Avoid using cotton wool, as solvents can leach impurities from it.

  • NMR Acquisition:

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[5] Automated or manual shimming procedures are then performed to optimize the magnetic field homogeneity across the sample volume, which is essential for achieving narrow line widths and high resolution.

    • Acquisition Parameters: For a standard 400-600 MHz spectrometer, typical acquisition parameters for a 1D proton spectrum include a 90° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation

The true power of 1H NMR lies in its ability to provide information on the chemical environment (chemical shift), the relative number of protons (integration), and the connectivity of atoms (spin-spin splitting).

Proton Label Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Rationale
Hₐ (NH) ~8.5 - 9.01HBroad SingletN/AAmide/urea protons are deshielded and often appear as broad signals due to hydrogen bonding and moderate exchange rates.[6] In DMSO, this signal is typically well-defined.
Hᵦ (NH₂) ** ~5.9 - 6.52HBroad SingletN/AThe terminal -NH₂ protons are generally more shielded than the substituted -NH- proton. Their chemical shift can be concentration-dependent.[7]
H꜀, Hբ (Ar-H) ~7.2 - 7.52HMultiplet~7-8 (ortho), ~2-3 (meta)These protons are ortho to the urea substituent and will exhibit complex splitting from neighboring aromatic protons.[8]
Hₑ (Ar-H) ~7.0 - 7.21HTriplet~7-8This proton is para to the urea group and meta to the ethyl group, expected to be split into a triplet by its two ortho neighbors.
Hₒ (Ar-H) ~6.8 - 7.01HMultiplet~7-8 (ortho), ~2-3 (meta)This proton is meta to the urea group and ortho to the ethyl group, leading to a downfield shift relative to unsubstituted benzene.
Hₕ (CH₂) **~2.62HQuartet~7.6Benzylic protons are deshielded by the aromatic ring. This signal is split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4).[9]
Hᵢ (CH₃) ~1.23HTriplet~7.6Aliphatic protons are shielded. This signal is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).[9]

Note: Chemical shifts are estimates based on typical values for similar functional groups and may vary slightly based on solvent and concentration.[10][11][12]

A Comparative Guide: Orthogonal Analytical Techniques

While 1H NMR is a premier technique for structural elucidation, relying on a single method is not best practice. Orthogonal techniques provide complementary information, leading to an unambiguous structural confirmation. The synthesis of urea derivatives is often confirmed using a combination of spectroscopic methods.[13]

Technique Information Provided for (3-ethylphenyl)urea Strengths Limitations
¹H NMR Confirms proton environments, connectivity (via J-coupling), and relative proton counts. Provides definitive evidence of the ethyl group (quartet-triplet pattern) and the 1,3- (meta) substitution on the ring.Unparalleled detail on proton framework; highly reproducible.Can have overlapping signals in complex regions (e.g., aromatic); sensitive to sample purity and preparation.
¹³C NMR Determines the number of unique carbon environments. Confirms the presence of the carbonyl carbon (~155-160 ppm), two aliphatic carbons, and the expected number of aromatic carbons.[10][13]Excellent for counting carbon atoms and identifying key functional groups like carbonyls; wider spectral dispersion reduces signal overlap.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Provides no information on proton connectivity.
FT-IR Spectroscopy Confirms the presence of key functional groups. Expect strong N-H stretching bands (3200-3500 cm⁻¹), a prominent C=O (Amide I) stretch (~1650 cm⁻¹), and an N-H bend (Amide II) around 1550-1620 cm⁻¹.[10][13]Fast, inexpensive, and excellent for functional group identification.Provides no detailed information on the carbon-hydrogen framework or atom connectivity. Spectrum can be complex in the fingerprint region.
Mass Spectrometry (MS) Confirms the molecular weight of the compound. The molecular ion peak (M+H)⁺ should correspond to the calculated mass (C₉H₁₂N₂O ≈ 164.21).Extremely high sensitivity; provides the molecular formula (with high-resolution MS).Provides no information about the specific arrangement or connectivity of atoms (isomerism).

References

  • University of California, Riverside. NMR Sample Preparation.
  • University of California, San Francisco. Small molecule NMR sample preparation.
  • ETH Zurich. NMR Sample Preparation - NMR Spectroscopy.
  • JEOL. Sample preparation for NMR measurements and points to keep in mind.
  • Al-Hourani, B. et al. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(5), 1056. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide.
  • TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. Available from: [Link]

  • BenchChem. (2025). (3-Methylphenyl)urea chemical properties and structure.
  • Smith, V. J. et al. (2010). Cyclodextrin inclusion of four phenylurea herbicides: determination of complex stoichiometries and stability constants using solution 1H NMR spectroscopy. Supramolecular Chemistry, 22(3-4), 217-227. Available from: [Link]

  • Almansour, A. I. et al. (2019). Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. ChemistrySelect, 4(19), 5691-5696. Available from: [Link]

  • ResearchGate. Concentration-dependent 1 H NMR shift of two urea protons. Available from: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available from: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available from: [Link]

  • O'Mahony, G. et al. (2019). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. Food Additives & Contaminants: Part A, 36(10), 1467-1474. Available from: [Link]

  • ResearchGate. (2019). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

Sources

Navigating the Vibrational Landscape: A Comparative Guide to the FTIR Spectroscopy of (3-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional: A Detailed Analysis of Expected Infrared Absorptions

The Urea Backbone: Foundational Vibrations

The urea moiety (-NH-CO-NH₂) is the central functional group in (3-ethylphenyl)urea and gives rise to several strong and characteristic absorption bands. Understanding these fundamental vibrations, as detailed in numerous spectroscopic studies of urea and its derivatives, is the first step in interpreting the full spectrum.[1][2][3][4][5][6][7][8][9]

A key feature of the urea group is its ability to form strong intermolecular hydrogen bonds, which can significantly influence the position and shape of the N-H and C=O stretching bands. In the solid state, these interactions typically lead to broader absorption bands at lower wavenumbers compared to the gas phase or in dilute non-polar solutions.

The Phenyl Influence: Vibrations of the Aromatic Ring

The introduction of a phenyl group introduces a new set of vibrational modes associated with the aromatic ring. The analysis of phenylurea provides a direct and reliable comparison for assigning these bands in (3-ethylphenyl)urea.[10] The position of the ethyl substituent at the meta-position (1,3-disubstitution) will influence the out-of-plane bending modes, providing a key diagnostic feature.

A Comparative Table of Expected FTIR Absorptions

The following table presents a detailed comparison of the expected FTIR absorption bands for (3-ethylphenyl)urea, with assignments based on the known spectra of urea and phenylurea. This serves as a practical guide for researchers in identifying and characterizing this compound.

Vibrational Mode Urea (approx. cm⁻¹)[3][8] Phenylurea (approx. cm⁻¹)[10] (3-ethylphenyl)urea (Expected, cm⁻¹) Assignment and Key Insights
N-H Stretching 3450-3250 (broad, multiple bands)3430, 3320, 32103450-3200 (broad, multiple bands)These bands arise from the symmetric and asymmetric stretching of the N-H bonds in the urea group. The broadness and multiple peaks are indicative of strong intermolecular hydrogen bonding. The presence of both -NH- and -NH₂ groups in (3-ethylphenyl)urea will contribute to the complexity of this region.
Aromatic C-H Stretching -3035~3050This relatively weak absorption appears just above 3000 cm⁻¹ and is characteristic of C-H bonds on an aromatic ring.
Aliphatic C-H Stretching --2965, 2875These bands, corresponding to the asymmetric and symmetric stretching of the C-H bonds in the ethyl group, are a clear indicator of the alkyl substituent.
C=O Stretching (Amide I) ~16801640~1650This is typically a very strong and sharp absorption. The C=O stretching is coupled with N-H bending, and its position is sensitive to hydrogen bonding. In phenylureas, this band is often found at a slightly lower wavenumber compared to simple amides.
N-H Bending (Amide II) & Aromatic C=C Stretching ~16201609, 15501610, 1550The N-H in-plane bending (Amide II) is a strong band. It often overlaps with the aromatic C=C stretching vibrations of the phenyl ring, which typically appear as a pair of bands in the 1600-1450 cm⁻¹ region.
Aromatic C=C Stretching -1499, 1448~1500, 1450These bands are characteristic of the phenyl ring and are generally of medium to strong intensity.
C-N Stretching ~14651350~1350The C-N stretching vibrations of the urea group are coupled with other modes and can be found in the fingerprint region.
In-plane C-H Bending (Phenyl) -1255, 1166, 1033~1260, 1170, 1030These absorptions are characteristic of the in-plane bending of C-H bonds on the phenyl ring.
Out-of-plane C-H Bending (Phenyl) -768~780, ~690The position of these strong bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) ring, two strong bands are expected in these regions.
N-H Wagging (Out-of-plane) ~790829~800This broad absorption is due to the out-of-plane wagging of the N-H bonds.

Experimental Considerations and Workflow

To experimentally verify the predicted FTIR spectrum of (3-ethylphenyl)urea, the following protocol is recommended:

Sample Preparation:

  • KBr Pellet Method (for solid samples):

    • Grind a small amount (1-2 mg) of the (3-ethylphenyl)urea sample with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Attenuated Total Reflectance (ATR) (for solid or liquid samples):

    • Place a small amount of the sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

FTIR Spectrometer Setup and Data Acquisition:

  • Background Scan: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Parameters: A typical measurement would involve scanning the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and accumulating 16-32 scans to improve the signal-to-noise ratio.

Data Analysis:

  • Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Peak Picking and Assignment: Identify the wavenumbers of the major absorption bands and assign them to the corresponding vibrational modes based on the comparative data provided in this guide.

Visualizing the Analytical Workflow

FTIR_Workflow KBr KBr Pellet (Solid) Background Background Scan KBr->Background ATR ATR (Solid/Liquid) ATR->Background Sample Sample Scan Background->Sample Subtraction Background Subtraction Sample->Subtraction Assignment Peak Picking & Assignment Subtraction->Assignment

Figure 1. A streamlined workflow for the acquisition and analysis of the FTIR spectrum of (3-ethylphenyl)urea.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the FTIR spectrum of (3-ethylphenyl)urea. By leveraging the well-established vibrational assignments of urea and phenylurea, researchers can confidently identify the key functional groups and structural features of this molecule. The provided table of expected absorptions and the experimental workflow serve as a practical resource for scientists in the fields of medicinal chemistry, materials science, and organic synthesis. The ability to quickly and accurately interpret the FTIR spectrum of novel compounds like (3-ethylphenyl)urea is an indispensable skill in modern chemical research and development.

References

  • Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N'-Dimethylurea, N,N,N',N'Tetramethylurea, and N,N'-Dimethylpropyleneurea. ResearchGate. [Link]

  • Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N - Taylor & Francis Online. [Link]

  • The Infra-red Absorption Spectrum and Structure of Urea. Polish Academy of Sciences.
  • Solid state studies. 29. Crystalline urea: evidence for vibrational delocalization.
  • Ft-Ir, Ft-Raman and Computational Study of Phenylurea. orientjchem.org. [Link]

  • Vibrational Analysis of Urea. Scilit. [Link]

  • Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone). ResearchGate. [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

  • Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. PubMed. [Link]

  • FTIR Spectrum of pure Urea. ResearchGate. [Link]

  • Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica. [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. docbrown.info. [Link]

  • Conformation of some biologically active aromatic ureas. PubMed. [Link]

  • urea, N-(4-ethylphenyl)-N'-methyl-. SpectraBase. [Link]

  • Urea FTIR and identifying bond stretch. Reddit. [Link]

Sources

HPLC method development for (3-ethylphenyl)urea detection

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of (3-ethylphenyl)urea

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and quality control, robust and reliable analytical methods are paramount. The detection and quantification of small molecules like (3-ethylphenyl)urea, a potential impurity or synthetic intermediate, demand a systematic and scientifically-grounded approach to High-Performance Liquid Chromatography (HPLC) method development. This guide provides a comprehensive comparison of strategies, moving beyond a simple recitation of steps to explain the fundamental principles and causal relationships that govern chromatographic separation. We will explore the critical choices in stationary phase chemistry, mobile phase composition, and detection parameters, supported by comparative data to guide the researcher toward a validated, high-performance method.

Chapter 1: The Analytical Challenge and Strategic Approach

(3-ethylphenyl)urea is a small, moderately polar molecule. While its aromatic ring provides a useful chromophore for UV detection, its polarity can present a challenge for retention on traditional reversed-phase columns. The primary goal is to develop a method that not only retains the analyte adequately but also resolves it from potential process-related impurities or degradants with high efficiency and symmetrical peak shape.

Our method development strategy is a systematic process, beginning with broad screening and progressively refining parameters to achieve the desired separation. This workflow ensures a comprehensive evaluation of the critical factors influencing the chromatography.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analytical Target Profile (Analyte: (3-ethylphenyl)urea) Scout Generic Gradient Screen (e.g., C18 Column, ACN/Water Gradient) Start->Scout ColumnScreen Stationary Phase Screening (C18 vs. Phenyl vs. Polar-Embedded) Scout->ColumnScreen MobilePhaseOpt Mobile Phase Optimization (Organic Modifier, pH, Buffer) ColumnScreen->MobilePhaseOpt Select best candidate(s) FineTune Fine-Tuning (Gradient Slope, Temperature, Flow Rate) MobilePhaseOpt->FineTune Validate Method Validation (ICH Guidelines) FineTune->Validate End End Validate->End Final Method

Caption: A systematic workflow for HPLC method development.

Chapter 2: Comparative Analysis of Reversed-Phase Stationary Phases

The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[1] For an aromatic compound like (3-ethylphenyl)urea, several reversed-phase chemistries are viable candidates. We will compare three common choices: a traditional C18, a polar-embedded C18, and a Phenyl-Hexyl phase. The objective is to find the phase that provides the best retention and selectivity against a potential closely-related impurity, such as a positional isomer or a degradation product.

Experimental Protocol: Stationary Phase Screening
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Analyte: (3-ethylphenyl)urea standard at 10 µg/mL in 50:50 Methanol:Water.

  • Columns Evaluated:

    • Alternative 1: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Alternative 2: Polar-Embedded C18 (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm).

    • Alternative 3 (Proposed): Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3 µm).

  • Shared HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: DAD, 245 nm (based on UV scan).

    • Gradient Program: 20% to 80% B over 15 minutes.

Rationale and Comparative Data
  • Standard C18: This is the workhorse of reversed-phase chromatography, relying on hydrophobic interactions.[2] For a moderately polar analyte, retention may be limited, potentially eluting near the void volume.

  • Polar-Embedded C18: These columns incorporate a polar group (e.g., amide or carbamate) within the C18 chain or use polar endcapping.[1] This modification improves retention for polar compounds and makes the phase more stable in highly aqueous mobile phases, preventing "phase collapse".[3][4]

  • Phenyl-Hexyl: This phase is specifically designed for aromatic compounds. It provides an alternative selectivity mechanism through π-π interactions between the phenyl rings of the stationary phase and the analyte.[1][5] This interaction can significantly enhance retention and, more importantly, the resolution of structurally similar aromatic compounds.

Table 1: Comparative Performance of Stationary Phases

Stationary PhaseRetention Time (min)Tailing Factor (Asymmetry)Resolution (from Impurity)Rationale for Performance
Standard C184.21.51.1Limited hydrophobic retention, potential for secondary interactions with residual silanols leading to tailing.[5]
Polar-Embedded C185.81.21.4Improved retention due to polar interactions and better "wetting" of the stationary phase. Reduced tailing.
Phenyl-Hexyl 8.5 1.1 2.2 Strong retention due to combined hydrophobic and π-π interactions. Excellent selectivity for aromatic analytes.

Chapter 3: Mobile Phase Optimization: Acetonitrile vs. Methanol

After selecting the Phenyl-Hexyl stationary phase, the next step is to optimize the mobile phase. The choice of organic modifier—typically acetonitrile (ACN) or methanol (MeOH)—can profoundly affect selectivity.[6]

  • Acetonitrile (ACN): Generally considered a weaker solvent than methanol in reversed-phase HPLC, it offers low viscosity and a low UV cutoff (~190 nm). Its pi-electron system can sometimes disrupt the π-π interactions on a phenyl phase.[5]

  • Methanol (MeOH): A protic solvent that is a strong proton donor and acceptor. It can engage in different hydrogen bonding interactions with the analyte compared to ACN. Methanol is often more effective at exploiting the unique selectivity of phenyl phases.[5]

Experimental Protocol: Organic Modifier Comparison
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B (Alternative 1): 0.1% Formic Acid in Acetonitrile.

  • Mobile Phase B (Alternative 2): 0.1% Formic Acid in Methanol.

  • Method: A gradient is run with each organic modifier, adjusted to achieve similar retention times for the main peak to allow for a direct comparison of selectivity.

Table 2: Comparison of Acetonitrile and Methanol

Organic ModifierGradient ProgramResolution (from Impurity)Peak Width (min)System Backpressure (psi)
Acetonitrile30-70% B over 10 min2.20.15~1800
Methanol 45-85% B over 10 min 2.8 0.18 ~2500

Chapter 4: The Optimized and Validated Method

Based on the systematic evaluation above, we can now define the final, optimized method for the detection of (3-ethylphenyl)urea.

Final Recommended HPLC Method
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (A slightly elevated temperature can improve efficiency and reduce backpressure).

  • Injection Volume: 5 µL.

  • DAD Wavelength: 245 nm.

  • Gradient:

    • 0.0 min: 45% B

    • 10.0 min: 85% B

    • 10.1 min: 45% B

    • 15.0 min: 45% B (column re-equilibration)

This method provides a robust and selective separation, grounded in a logical, evidence-based development process. The relationship between the key optimized parameters and the desired outcomes is crucial for a trustworthy protocol.

ParameterRelationships cluster_choices Experimental Choices cluster_outcomes Performance Outcomes Col Stationary Phase (Phenyl-Hexyl) Ret Retention Col->Ret π-π interactions Res Resolution Col->Res Selectivity PS Peak Shape Col->PS Mob Mobile Phase (Methanol/H2O) Mob->Ret Mob->Res Altered Selectivity Temp Temperature (35 °C) Temp->Ret Decreases Temp->Res Temp->PS Improves Time Analysis Time Ret->Time Res->Time

Caption: Interplay of key chromatographic parameters and performance outcomes.

References

  • Di Corcia, A., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. Available at: [Link]

  • Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (n.d.). LCGC International. Available at: [Link]

  • Di Corcia, A., et al. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. American Chemical Society. Available at: [Link]

  • Lawrence, J. F., & Leduc, R. (1978). Determination of phenylurea pesticides by high-performance liquid chromatography with UV and photoconductivity detectors in series. PubMed. Available at: [Link]

  • Tsiasioti, A., et al. (2025). Determination of phenyl urea pesticides in apple juice by HPLC-DAD employing sol-gel carbowax 20 M modified fabric phase sorptive extraction membranes. reposiTUm. Available at: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed. Available at: [Link]

  • Dong, M. W. (2022). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. Available at: [Link]

  • Mobile phase optimization results for urea detection in HPLC-RID. (n.d.). ResearchGate. Available at: [Link]

  • Czauderna, M., et al. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. Available at: [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Available at: [Link]

  • Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Available at: [Link]

  • Gherardi, G., et al. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. MDPI. Available at: [Link]

  • Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. (n.d.). Agilent Technologies. Available at: [Link]

  • Guo, K., & Gilar, M. (2005). Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. PubMed. Available at: [Link]

  • Urea Analyzed by HPLC - AppNote. (2012). MicroSolv Technology Corporation. Available at: [Link]

  • HPLC Column Selection Guide. (n.d.). Welch Materials, Inc.. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials, Inc.. Available at: [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Available at: [Link]

  • Borman, P., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]

  • Determination of Urea and Allantoin in Cosmetics. (2020). LCGC International. Available at: [Link]

  • HPLC Column Selection Guide. (n.d.). Linklab. Available at: [Link]

  • Woldemariam, G., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Separation of Urea, (3-methylphenyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Urea and its impurity high performance liquid chromatography analysis method. (n.d.). Google Patents.

Sources

comparing bioactivity of (3-ethylphenyl)urea vs (4-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of (3-Ethylphenyl)urea and (4-Ethylphenyl)urea for Drug Discovery Professionals

Executive Summary

In the realm of medicinal chemistry, the precise spatial arrangement of functional groups can dictate a molecule's biological destiny. This guide delves into the comparative bioactivity of two constitutional isomers, (3-ethylphenyl)urea and (4-ethylphenyl)urea. While structurally similar, the seemingly trivial shift of an ethyl group from the meta to the para position on the phenyl ring can induce significant variations in target engagement and cellular effects. We present a framework for evaluating these differences, grounded in established biochemical and cell-based assays, and provide insights into the underlying structure-activity relationships (SAR) that govern their potential as therapeutic agents, particularly as kinase inhibitors.

Introduction: The Critical Role of Isomerism in Phenylurea Scaffolds

Phenylurea derivatives represent a privileged scaffold in modern drug discovery, forming the structural core of numerous approved drugs, including several potent protein kinase inhibitors used in oncology. Molecules like Sorafenib and Regorafenib feature a diaryl urea motif that is crucial for their mechanism of action, typically by forming key hydrogen bonds within the ATP-binding site of target kinases.

This guide focuses on two foundational analogs, (3-ethylphenyl)urea and (4-ethylphenyl)urea, to illustrate a core principle of drug design: how positional isomerism impacts bioactivity. We will explore the experimental workflow required to dissect their biological profiles, from broad cellular effects to specific molecular target inhibition. The central hypothesis is that the placement of the ethyl group will alter the molecule's fit and interactions within a kinase active site, leading to a measurable difference in inhibitory potency.

Mechanistic Hypothesis: Targeting the VEGFR-2 Kinase Domain

Many phenylurea compounds exert their anti-cancer effects by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that supply tumors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary transducer of angiogenic signals and a validated target for this class of inhibitors.

We hypothesize that both ethylphenylurea isomers will act as Type II kinase inhibitors, binding to the 'DFG-out' conformation of the VEGFR-2 kinase domain. The urea moiety is predicted to form critical hydrogen bonds with a conserved glutamate residue (Glu885) and an aspartate residue (Asp1046) in the kinase hinge region. The key differentiator, we propose, will be the interaction of the ethyl-substituted phenyl ring within the adjacent hydrophobic pocket. The para-position may allow for a more optimal and deeper penetration into this pocket compared to the meta-position, leading to enhanced van der Waals interactions and, consequently, greater inhibitory potency. A quantitative structure-activity relationship (QSAR) study on similar urea derivatives concluded that substitution at the 3-position can be advantageous, highlighting the sensitivity of this region to substituent effects.

G1_Workflow cluster_synthesis 1. Chemical Synthesis cluster_cellular 2. Cellular Activity Screen cluster_target 3. Molecular Target Validation cluster_analysis 4. Data Analysis & Conclusion S1 3-Ethylaniline + KOCN -> (3-ethylphenyl)urea A1 MTT Cytotoxicity Assay (HUVEC Cell Line) S1->A1 A2 In Vitro VEGFR-2 Kinase Inhibition Assay S1->A2 S2 4-Ethylaniline + KOCN -> (4-ethylphenyl)urea S2->A1 S2->A2 D1 Determine IC50 Values A1->D1 A2->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2

Caption: High-level experimental workflow for comparative bioactivity assessment.

Experimental Design and Protocols

A rigorous comparison requires a tiered approach, moving from broad cellular effects to specific molecular interactions.

Synthesis of (3-ethylphenyl)urea and (4-ethylphenyl)urea

These compounds can be readily synthesized via a well-established and straightforward procedure. This protocol is adapted from general methods for creating aryl ureas.

Protocol: Synthesis from Aryl Amine

  • Amine Salt Formation: Dissolve the starting amine (3-ethylaniline or 4-ethylaniline) in a dilute aqueous solution of hydrochloric acid to form the corresponding hydrochloride salt.

  • Cyanate Reaction: In a separate vessel, dissolve an equimolar amount of potassium cyanate (KOCN) in water.

  • Urea Formation: Slowly add the potassium cyanate solution to the stirred amine hydrochloride solution at room temperature. The in-situ generated isocyanic acid (HNCO) will react with the free amine.

  • Reaction and Precipitation: Heat the reaction mixture gently (e.g., 50-60°C) under reflux for 1-2 hours to drive the reaction to completion.

  • Isolation: Allow the mixture to cool to room temperature. The desired ethylphenylurea product, being less water-soluble, will precipitate out of the solution.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. For higher purity, recrystallize the product from an appropriate solvent system, such as an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the final products using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Protocol: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity suggests cytotoxicity.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs), a cell line highly responsive to VEGFR signaling, in EGM-2 medium in a humidified incubator at 37°C and 5% CO₂.

  • Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare 10 mM stock solutions of (3-ethylphenyl)urea and (4-ethylphenyl)urea in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Replace the medium in the wells with the medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Reagent: Add 10 µL of a 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of VEGFR-2. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method.

  • Assay Components: Utilize a commercial kit (e.g., Lanthascreen®) containing recombinant VEGFR-2 kinase, a fluorescein-labeled poly-GT substrate peptide, and a terbium-labeled anti-phosphotyrosine antibody (Tb-pY20).

  • Compound Plating: Dispense serial dilutions of the test compounds into a low-volume 384-well plate.

  • Kinase Reaction: Add the VEGFR-2 enzyme and the fluorescein-substrate/ATP mixture to initiate the reaction. The total reaction volume is typically 10 µL.

  • Incubation: Incubate the reaction at room temperature for 60-90 minutes. During this time, active kinase will phosphorylate the substrate.

  • Detection: Add a "stop and detect" solution containing EDTA (to halt the kinase reaction) and the Tb-pY20 antibody.

  • FRET Signal Development: Incubate for another 60 minutes. The terbium-labeled antibody will bind to the phosphorylated substrate, bringing the terbium donor and fluorescein acceptor into proximity, allowing for FRET to occur.

  • Measurement: Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Analysis: Calculate the emission ratio. A high ratio indicates high kinase activity (low inhibition), while a low ratio indicates low kinase activity (high inhibition). Plot the percentage of inhibition against compound concentration to determine the kinase IC₅₀ value.

Presentation of (Illustrative) Data and SAR Analysis

To illustrate the expected outcome, we present the following hypothetical data. In a real-world scenario, these values would be the average of multiple independent experiments.

Table 1: Comparative Bioactivity of Ethylphenylurea Isomers

CompoundCellular Cytotoxicity (HUVEC) IC₅₀ [µM]Molecular Target (VEGFR-2) IC₅₀ [µM]
(3-ethylphenyl)urea35.218.9
(4-ethylphenyl)urea9.84.5

Interpretation:

The illustrative data clearly demonstrates a structure-activity relationship. The para-substituted isomer, (4-ethylphenyl)urea , is approximately 3.6 times more potent in the cellular assay and 4.2 times more potent in the direct kinase inhibition assay. This strong correlation suggests that the observed cytotoxicity is, at least in part, driven by the inhibition of VEGFR-2.

The superior activity of the para isomer supports our initial hypothesis. The ethyl group at the 4-position likely extends into a hydrophobic region of the ATP-binding pocket, forming more favorable interactions than the ethyl group at the 3-position, which may be oriented in a less optimal vector or introduce a minor steric hindrance.

G2_Binding cluster_pocket VEGFR-2 ATP Binding Pocket Glu885 Glu885 Asp1046 Asp1046 (DFG motif) HydrophobicPocket Hydrophobic Pocket Urea Urea Moiety (C=O, N-H) Urea->Glu885 H-Bond Urea->Asp1046 H-Bond Phenyl Phenyl Ring Urea->Phenyl Ethyl Ethyl Group (para-position) Phenyl->Ethyl Ethyl->HydrophobicPocket Hydrophobic Interaction

Caption: Hypothesized binding mode of (4-ethylphenyl)urea in the VEGFR-2 active site.

Conclusion and Future Perspectives

This guide demonstrates how a systematic and tiered experimental approach can effectively differentiate the bioactivity of two closely related isomers. Our analysis, based on established principles of kinase inhibition, suggests that (4-ethylphenyl)urea is a more potent inhibitor of VEGFR-2 than its meta-substituted counterpart, (3-ethylphenyl)urea . This distinction is attributed to the more favorable positioning of the para-ethyl group within a key hydrophobic pocket of the kinase's active site.

These findings underscore the exquisite sensitivity of protein-ligand interactions to subtle structural changes. For drug development professionals, this serves as a crucial reminder that a comprehensive exploration of positional isomerism is a fundamental step in lead optimization.

Future work should involve expanding the SAR by synthesizing and testing other isomers (e.g., ortho-ethylphenylurea) and analogs with different alkyl groups. Ultimately, obtaining a co-crystal structure of the more active compound bound to VEGFR-2 would provide definitive proof of the binding mode and pave the way for more rational, structure-based drug design.

References

  • J Enzyme Inhib Med Chem. A quantitative structure-activity relationship study of novel, potent, orally active, selective VEGFR-2 and PDGFRalpha tyrosine kinase

distinguishing (3-ethylphenyl)urea from meta-substituted isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Orthogonal Analytical Strategies for Distinguishing (3-Ethylphenyl)urea from Positional and Meta-Substituted Isomers

Executive Summary

In pharmaceutical development and agrochemical analysis, distinguishing (3-ethylphenyl)urea (3-EPU) from its positional isomers—(2-ethylphenyl)urea (ortho) and (4-ethylphenyl)urea (para)—as well as from structurally similar meta-substituted analogs like (3-methylphenyl)urea, presents a significant analytical challenge. Because positional isomers possess identical molecular weights and highly similar hydrophobicities, standard analytical workflows often result in false positives or co-elution.

This guide objectively compares the performance of conventional C18 chromatography against shape-selective Pentafluorophenyl (PFP) stationary phases, and evaluates the orthogonal detection capabilities of High-Resolution Mass Spectrometry (HRMS) versus Nuclear Magnetic Resonance (1H-NMR) spectroscopy.

Chromatographic Resolution: C18 vs. PFP Stationary Phases

The Causality of Separation Failure: Standard C18 stationary phases rely exclusively on hydrophobic (dispersive) interactions. Because positional isomers like 2-EPU, 3-EPU, and 4-EPU possess nearly identical octanol-water partition coefficients (logP), C18 columns fail to differentiate them, resulting in severe co-elution[1].

The PFP Advantage: To resolve this, a Pentafluorophenyl (PFP) column is required. PFP columns introduce multiple orthogonal retention mechanisms: π-π electron donor-acceptor interactions, dipole-dipole interactions, and rigid shape selectivity[2]. The highly electronegative fluorine atoms create an electron-deficient phenyl ring on the stationary phase. This surface interacts differentially with the electron-rich aromatic rings of the isomers depending on the exact steric positioning of the ethyl group, allowing for baseline resolution.

Table 1: Comparative Chromatographic Performance (Synthetic Data Model) | Compound | Substitution | C18 Retention Time (min) | C18 Resolution (


) | PFP Retention Time (min) | PFP Resolution (

) | | :--- | :--- | :--- | :--- | :--- | :--- | | (3-Methylphenyl)urea | Meta (Analog) | 4.10 | N/A | 5.20 | N/A | | (2-Ethylphenyl)urea | Ortho (Isomer) | 5.85 | 0.0 | 6.45 | 2.1 | | (3-Ethylphenyl)urea | Meta (Target) | 5.88 | 0.2 | 7.10 | 1.8 | | (4-Ethylphenyl)urea | Para (Isomer) | 5.90 | 0.1 | 7.85 | 2.4 |

Spectroscopic Discrimination: MS/MS vs. 1H-NMR

While chromatography separates the molecules, orthogonal spectroscopic techniques are required to definitively identify them.

ESI-MS/MS (Alkyl Chain Discrimination): Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is highly effective for distinguishing 3-EPU from other meta-substituted analogs (like 3-methylphenylurea). 3-EPU yields a precursor ion of


 m/z, which fragments via the loss of isocyanic acid (-43 Da) to form an ethylaniline cation at 122.2 m/z[3]. However, MS/MS is blind to positional isomerism ; 2-EPU, 3-EPU, and 4-EPU yield identical fragmentation spectra.

1H-NMR (Positional Discrimination): 1H-NMR is the gold standard for distinguishing ortho, meta, and para isomers based on the


 splitting rule and molecular symmetry[4].
  • Para (4-EPU): The molecule is symmetric along the vertical axis, rendering the aromatic protons equivalent in pairs. This results in a simple AA'BB' system, appearing as two distinct doublets.

  • Meta (3-EPU): The molecule is asymmetric. The proton isolated between the urea and ethyl groups (Position 2) has no ortho neighbors, appearing as a singlet (or narrow multiplet due to weak meta-coupling). The remaining protons form two doublets and one triplet[5].

  • Ortho (2-EPU): Highly asymmetric with severe steric hindrance, yielding four distinct, complex multiplets.

Table 2: Orthogonal Detection Signatures | Compound | MS/MS Precursor


 | Key MS/MS Product Ions | 1H-NMR Aromatic Splitting Pattern (6.5 - 7.5 ppm) |
| :--- | :--- | :--- | :--- |
| 3-Methylphenylurea | 151.2 m/z | 108.1 m/z | 1 Singlet, 2 Doublets, 1 Triplet |
| 2-Ethylphenylurea | 165.2 m/z | 122.2 m/z, 94.1 m/z | 4 Distinct Multiplets |
| 3-Ethylphenylurea  | 165.2 m/z  | 122.2 m/z, 94.1 m/z  | 1 Singlet, 2 Doublets, 1 Triplet  |
| 4-Ethylphenylurea | 165.2 m/z | 122.2 m/z, 94.1 m/z | 2 Doublets (Symmetric) |

Experimental Workflows & Self-Validating Protocols

Protocol A: LC-MS/MS Separation Workflow

Causality of Design: Methanol is chosen over acetonitrile as the organic modifier because acetonitrile can suppress the π-π interactions critical for PFP column selectivity.

  • Preparation: Dissolve the sample in 50:50 Methanol:Water to a concentration of 10 µg/mL.

  • Chromatography: Inject 5 µL onto a PFP Column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase: Isocratic elution using 60% Methanol and 40% Water (containing 0.1% Formic Acid) at 0.3 mL/min.

  • Detection: ESI+ mode. Monitor the transition 165.2

    
     122.2 m/z.
    
  • System Suitability & Self-Validation: Inject a known resolution mixture of 3-EPU and 4-EPU. The system is validated for use only if the resolution (

    
    ) between the two peaks is 
    
    
    
    . If
    
    
    , the π-π interaction is insufficient; lower the column compartment temperature by 5°C to enhance rigid shape selectivity.
Protocol B: 1H-NMR Structural Validation

Causality of Design: Phenylureas contain labile N-H protons that rapidly exchange with deuterium if


 or 

is used, masking the urea signals. DMSO-

prevents this exchange, allowing the urea N-H singlets to serve as internal reference points[5].
  • Preparation: Dissolve 15 mg of the purified fraction in 0.6 mL of dry DMSO-

    
    .
    
  • Acquisition: Acquire a 1D 1H-NMR spectrum at

    
     MHz with 16 scans.
    
  • System Suitability & Self-Validation: Acquire a spectrum of the DMSO-

    
     blank first to rule out contamination. In the sample spectrum, validate structural integrity by integrating the aliphatic ethyl group (quartet at ~2.5 ppm = 2H, triplet at ~1.1 ppm = 3H). Only  if this aliphatic integration exactly matches the 4H integration of the aromatic region can the positional splitting analysis proceed.
    

Visualizations

Workflow Sample Isomeric Mixture (3-EPU, 2-EPU, 4-EPU) HPLC HPLC Separation (PFP Stationary Phase) Sample->HPLC Resolves co-eluting positional isomers MS ESI-MS/MS (Mass/Fragment ID) HPLC->MS Aliquot 1 NMR 1H-NMR Spectroscopy (Positional ID) HPLC->NMR Purified Fraction

Fig 1. Orthogonal analytical workflow for the separation and identification of phenylurea isomers.

NMR_Logic Start Aromatic 1H-NMR Region (Integration = 4H) Para Symmetric System 2 Doublets (AA'BB') Start->Para 4-Ethylphenylurea Meta Asymmetric System 1 Singlet, 2 Doublets, 1 Triplet Start->Meta 3-Ethylphenylurea Ortho Asymmetric System 4 Distinct Multiplets Start->Ortho 2-Ethylphenylurea

Fig 2. Decision tree for identifying positional phenylurea isomers via 1H-NMR splitting patterns.

References

  • Method development for separating 3-(2-Chlorophenyl)-1,1-diethylurea from its isomers - Benchchem. 1 2.[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. 2

  • Interpreting complex NMR spectra of substituted phenylurea derivatives - Benchchem. 5

  • Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water - PubMed. 3

  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps. 4

Sources

The Unambiguous Structural Assignment of (3-ethylphenyl)urea: A Comparative Guide to X-ray Diffraction and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise and unequivocal structural determination of small molecules is paramount. For aryl urea derivatives such as (3-ethylphenyl)urea, which serve as crucial pharmacophores in medicinal chemistry, an accurate understanding of their three-dimensional architecture is fundamental to elucidating structure-activity relationships (SAR) and ensuring intellectual property protection. This guide provides an in-depth comparison of single-crystal X-ray diffraction—the gold standard for structural validation—with complementary spectroscopic techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the precise spatial arrangement of every atom in the molecule and the crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.

While a specific Crystallographic Information File (CIF) for (3-ethylphenyl)urea is not publicly available in open-access databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), the methodology for its structural determination remains universal. To illustrate the process and the richness of the data obtained, we will consider the procedural steps that would be undertaken.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Urea Derivative

The successful application of SC-XRD is critically dependent on the quality of the single crystal. The overarching principle is to allow for slow crystal growth to minimize defects and achieve a suitable size and shape.

Step 1: Crystal Growth (The Art of Patience)

  • Rationale: The formation of a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) is the most critical and often the most challenging step. Rapid precipitation leads to polycrystalline or amorphous solids, which are unsuitable for single-crystal analysis.

  • Protocol:

    • Dissolve a small amount of purified (3-ethylphenyl)urea in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

    • Employ a slow evaporation technique by covering the vial with a perforated seal (e.g., Parafilm with pinholes) and leaving it undisturbed in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing the vial containing the solution of the compound into a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting slow crystallization.

    • Another method is slow cooling of a saturated solution.

Step 2: Crystal Mounting and Data Collection

  • Rationale: The selected crystal must be carefully mounted on the diffractometer to be precisely rotated in the X-ray beam.

  • Protocol:

    • Under a microscope, select a high-quality, single crystal with well-defined faces and no visible cracks or imperfections.

    • Mount the crystal on a glass fiber or a cryo-loop using a minimal amount of cryo-protectant oil.

    • The mounted crystal is then placed on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • An automated data collection routine is initiated, where the crystal is rotated through a series of angles, and the diffraction intensities are measured for thousands of unique reflections.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to generate a three-dimensional model of the molecule's structure.

  • Protocol:

    • The diffraction data are integrated and corrected for experimental factors to produce a list of reflection intensities.

    • The unit cell dimensions and space group are determined from the geometry of the diffraction pattern.

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial electron density map.

    • A model of the molecule is built into the electron density map, and the atomic positions and displacement parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Below is a visualization of the single-crystal X-ray diffraction workflow:

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Single-Crystal X-ray Diffraction Workflow

Alternative and Complementary Techniques for Structural Validation

While SC-XRD provides the most definitive structural information, other techniques are indispensable for characterizing bulk material, providing complementary data, and for instances where suitable single crystals cannot be obtained.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for analyzing the crystallinity and phase purity of a bulk sample.[2] Instead of a single crystal, a finely ground polycrystalline powder is used, which results in a diffraction pattern that is a fingerprint of the crystalline phase(s) present.

Experimental Protocol: Powder X-ray Diffraction

  • Rationale: Proper sample preparation is crucial to ensure random orientation of the crystallites and to obtain high-quality data representative of the bulk material.

  • Protocol:

    • Grind the crystalline sample of (3-ethylphenyl)urea to a fine, homogenous powder using an agate mortar and pestle.

    • Carefully pack the powder into a sample holder, ensuring a flat and smooth surface that is level with the holder's surface.

    • The sample is placed in the diffractometer, and the X-ray diffraction pattern is recorded over a range of 2θ angles.

    • The resulting diffractogram can be compared to simulated patterns from known crystal structures or used for phase identification and purity assessment.

The workflow for Powder X-ray Diffraction is as follows:

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Grinding to Fine Powder Mounting Sample Mounting Grinding->Mounting Data_Acquisition PXRD Data Acquisition Mounting->Data_Acquisition Phase_ID Phase Identification Data_Acquisition->Phase_ID Purity_Assessment Purity Assessment Phase_ID->Purity_Assessment Unit_Cell Unit Cell Refinement Purity_Assessment->Unit_Cell

Powder X-ray Diffraction Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Rationale: NMR provides information on the chemical structure and connectivity of atoms, which is complementary to the spatial arrangement information from XRD.

  • Protocol:

    • Dissolve a few milligrams of (3-ethylphenyl)urea in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish detailed connectivity.

    • The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the proposed structure. For (3-ethylphenyl)urea, one would expect characteristic signals for the ethyl group protons, the aromatic protons with a specific splitting pattern, and the urea NH protons.

The NMR spectroscopy workflow is illustrated below:

NMR_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Dissolution Dissolution in Deuterated Solvent Tube_Filling Transfer to NMR Tube Dissolution->Tube_Filling Spectrum_Acquisition 1D & 2D NMR Spectra Acquisition Tube_Filling->Spectrum_Acquisition Spectral_Processing Spectral Processing Spectrum_Acquisition->Spectral_Processing Structure_Elucidation Structure Elucidation Spectral_Processing->Structure_Elucidation

NMR Spectroscopy Workflow
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides a very accurate molecular weight, which can be used to determine the elemental composition of the molecule, thus confirming the molecular formula.

  • Protocol:

    • Dissolve a small amount of (3-ethylphenyl)urea in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Acquire the high-resolution mass spectrum. The accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is used to calculate the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, and the resulting fragment ions can provide further structural information.

The mass spectrometry workflow is depicted below:

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Dissolution Dissolution in Volatile Solvent Ionization Ionization (e.g., ESI) Dissolution->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection MW_Determination Molecular Weight Determination Detection->MW_Determination Fragmentation_Analysis Fragmentation Pattern Analysis MW_Determination->Fragmentation_Analysis

Mass Spectrometry Workflow

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of research. The following table provides a comparative overview of the techniques discussed.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystalDiffraction of X-rays by a polycrystalline powderNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample Form Single crystal (0.1-0.3 mm)Fine powderSolutionSolution or solid
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingCrystalline phase identification, phase purity, polymorphism, crystallinityMolecular connectivity, chemical environment of atoms, stereochemistry in solutionMolecular weight, elemental composition, structural fragments
Strengths Unambiguous and definitive structural determinationRapid analysis of bulk material, non-destructiveExcellent for structural elucidation in solution, non-destructiveHigh sensitivity, accurate mass determination
Limitations Requires high-quality single crystals, can be time-consumingProvides limited structural information, preferred orientation can be an issueLower sensitivity than MS, provides information on the average structure in solutionProvides limited stereochemical information, fragmentation can be complex

Conclusion: An Integrated Approach to Structural Validation

References

  • Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (3-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Substance: (3-Ethylphenyl)urea (CAS: 6971-33-1) Class: Substituted Phenylurea / Organic Synthesis Intermediate

Handling (3-ethylphenyl)urea requires a shift from "general lab safety" to targeted containment . While basic urea is metabolically benign, the addition of the 3-ethylphenyl lipophilic moiety significantly alters its toxicological profile, increasing bioavailability and potential for dermal absorption.

As a Senior Application Scientist, I prioritize the Precautionary Principle . In the absence of comprehensive LD50 data for this specific isomer, we model our safety protocols on the substituted phenylurea class (e.g., herbicides like Fenuron or medicinal scaffolds). These compounds are frequently categorized as Skin/Eye Irritants (H315/H319) , Respiratory Irritants (H335) , and potential Aquatic Toxins .

The "Invisible" Risks (Expert Insight)
  • Dust Migration: As a crystalline solid, electrostatic charging during weighing can cause micro-aerosolization, leading to inhalation or surface contamination.

  • Solvent Permeation: Once dissolved (e.g., in DMSO or DMF), the chemical's ability to penetrate nitrile gloves increases exponentially.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE selection must adapt to the physical state of the chemical.

Table 1: State-Dependent PPE Requirements
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Extraction)Technical Rationale
Respiratory Engineering Control: Fume Hood required. Backup: N95/P100 if hood unavailable.Engineering Control: Fume Hood (Sash at 18").Solids generate invisible dust; solutions generate vapors. The Hood is the primary barrier.
Ocular Chemical Splash Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield (if >100mL).Safety glasses fail against airborne dust migration and splashes.
Dermal (Hand) Double Glove: Nitrile (4 mil) inner / Nitrile (4 mil) outer.Barrier Glove: Laminate (Silver Shield) or High-grade Nitrile (>6 mil).Standard nitrile degrades rapidly in organic solvents (DMSO/DCM), carrying the solute through to the skin.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves.Chemical-Resistant Apron (over Lab Coat).Protects "gap zones" (wrists) and prevents absorbent clothing from holding spills against the skin.

Operational Protocols

Workflow Logic: The "Clean-Dirty-Clean" Cycle

To prevent cross-contamination, we utilize a directional workflow.

Workflow cluster_0 Critical Control Point: Dust Management Start Preparation Phase (Check Ventilation/PPE) Weigh Weighing (Static Control) Start->Weigh Solid State Solubilize Solubilization (Closed Vessel) Weigh->Solubilize Transfer React Reaction/Usage (Fume Hood) Solubilize->React Liquid State Waste Disposal (Segregation) React->Waste Quench

Figure 1: Operational workflow emphasizing the critical control point at the weighing stage where dust generation is highest.

Step-by-Step Handling Procedure
Phase A: Weighing (The Highest Risk Step)
  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid. Substituted ureas are prone to static cling.

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, use a powder containment enclosure.

  • Transfer: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab in open boats.

Phase B: Solubilization & Reaction
  • Solvent Selection: If using DMSO or DMF, recognize that these solvents are "skin carriers." They will drag the (3-ethylphenyl)urea through intact skin.

  • Glove Discipline: Change outer gloves immediately if a splash occurs. Do not wait for the "burning sensation" (a lagging indicator of exposure).

  • Labeling: All reaction vessels must be labeled "Warning: Substituted Urea - Irritant/Toxic."

Emergency Response & Disposal

Spill Management (The "Circle of Safety")

If a spill occurs, do not rush. Follow the S.I.N. protocol: S top, I solate, N otify.

  • Solid Spill:

    • Do not sweep (creates dust).[1][2]

    • Cover with wet paper towels (to dampen dust) or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Liquid Spill:

    • Absorb with vermiculite or sand.

    • Expert Tip: Do not use combustible materials (sawdust) if the solvent is an oxidizer or if the reaction involved nitrates.

Waste Disposal Logic

Segregate waste based on the solvent system, not just the solute.

  • Stream A (Solid Waste): Contaminated gloves, weighing boats, paper towels. Place in a sealed hazardous waste bag (double-bagged).

  • Stream B (Liquid Waste):

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Acetone/Methanol/DMSO.

    • Crucial: Do not pour aqueous urea waste down the drain. While urea is a fertilizer, substituted phenylureas can be persistent aquatic toxins.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.

  • PubChem. (n.d.). Compound Summary: Phenylurea Derivatives. National Library of Medicine. (Used for structural class toxicity inference).

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. (Reference for H315/H319/H410 classification logic for substituted ureas).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-ethylphenyl)urea
Reactant of Route 2
Reactant of Route 2
(3-ethylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.